Taxachitriene B
Description
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Properties
IUPAC Name |
[(3E,8Z)-2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10-,28-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILKAOQIFDEET-ZORASNMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(/C(=C(\C(CC(/C(=C\C(C(C2(C)C)CC1OC(=O)C)O)/CO)OC(=O)C)OC(=O)C)/C)/OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Taxachitriene B
An In-depth Technical Guide to Taxachitriene B
Introduction
This compound is a naturally occurring taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol), this compound is of significant interest to researchers in natural product chemistry and drug development. Taxanes are characterized by a complex diterpene core structure and are known for their wide range of biological activities, primarily as cytotoxic agents.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and potential biological context of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound possesses a complex, polycyclic structure adorned with multiple functional groups, characteristic of the taxane diterpenoid class. Its chemical identity is defined by its specific arrangement of atoms and stereochemistry.
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Physicochemical and Spectroscopic Data
While detailed experimental spectra for this compound are not widely published, its fundamental properties have been established. The table below summarizes its key identifiers. Further spectroscopic analysis would be required to fully characterize the compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |
| Molecular Weight | 594.6 g/mol | [1] |
| CAS Number | 167906-75-4 | |
| Source | Taxus chinensis (Chinese Yew) | |
| SMILES | O=C(OC1=C(C)C(OC(=O)C)CC(OC(=O)C)C(=CC(O)C2CC(OC(=O)C)C(=C(C1OC(=O)C)C2(C)C)C)CO)C |
| Predicted Spectroscopic Features | Expected Chemical Shift / Region |
| ¹³C NMR | |
| Carbonyl Carbons (C=O) | δ 170-210 ppm |
| Olefinic Carbons (C=C) | δ 100-150 ppm |
| Carbons bonded to Oxygen (C-O) | δ 50-90 ppm |
| Methyl Carbons (CH₃) | δ 10-30 ppm |
| Mass Spectrometry | |
| Predicted [M+H]⁺ | m/z 595.2695 |
| Predicted [M+Na]⁺ | m/z 617.2514 |
Experimental Protocols
Detailed experimental protocols for the specific isolation of this compound are scarce in the literature. However, a general methodology for the extraction and isolation of taxane diterpenoids from Taxus species can be outlined.
Representative Isolation of Taxane Diterpenoids from Taxus chinensis
This protocol is a generalized procedure based on common methods for extracting taxanes from yew trees.
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Preparation of Plant Material : The branches and leaves of Taxus chinensis are collected, air-dried, and pulverized into a coarse powder to increase the surface area for extraction.
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Solvent Extraction (Leaching) : The powdered material is subjected to exhaustive extraction, typically with ethanol (B145695) or methanol, at room temperature for several days. This process is repeated multiple times to ensure maximum recovery of secondary metabolites.
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Concentration : The combined alcoholic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The taxane diterpenoids are typically enriched in the ethyl acetate fraction.
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Chromatographic Separation : The enriched ethyl acetate fraction is subjected to multiple stages of column chromatography.
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Silica (B1680970) Gel Chromatography : The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate, followed by chloroform-methanol) to yield several sub-fractions.
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Preparative HPLC : Sub-fractions showing the presence of taxanes (as determined by TLC analysis) are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to isolate pure compounds like this compound.
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Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Representative Protocol for In Vitro Cytotoxicity Assay (XTT/MTT)
To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay would be employed.
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Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7, or A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
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Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment : A stock solution of this compound in DMSO is serially diluted to various concentrations. The cells are treated with these dilutions (final DMSO concentration <0.1%) and incubated for 48-72 hours. Control wells receive DMSO vehicle only.
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Viability Assessment : After incubation, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Data Acquisition : The plates are incubated for another 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
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Data Analysis : Cell viability is expressed as a percentage relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Biological Activity and Mechanism of Action
While specific biological activity data for this compound is limited, the taxane class is well-studied. The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules.
| Compound/Extract | Source | Biological Activity | Cell Line(s) | Key Findings | Reference |
| Taxane Diterpenoids (General) | Taxus chinensis | Cytotoxicity | Various human cancer lines | Many non-alkaloidal taxanes show significant cytotoxic effects. | |
| Compound 2 (unspecified taxane) | Taxus chinensis | Cytotoxicity | 9 human cell lines | Showed potent cytotoxicity, including against a paclitaxel-resistant cell line with a β-tubulin mutation. | |
| Paclitaxel (Taxol) | Taxus species | Cytotoxicity, Apoptosis Induction | B-CLL, various solid tumors | Stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis. |
Presumed Mechanism of Action: Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. This binding event overrides the normal dynamic instability of microtubules, effectively "freezing" them in a polymerized state. This disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis). Given that other non-alkaloidal taxanes from T. chinensis exhibit significant cytotoxicity, it is plausible that this compound shares this mechanism of action.
Conclusion
This compound is a structurally intricate taxane diterpenoid from Taxus chinensis. While comprehensive biological and spectroscopic data remain to be published, its classification within a class of potent cytotoxic agents makes it a compound of high interest. Based on the activities of related taxanes, it is hypothesized that this compound may exhibit significant anticancer properties, potentially through the mechanism of microtubule stabilization. Further research involving its isolation, full spectroscopic characterization, and rigorous biological evaluation is necessary to unlock its therapeutic potential.
References
- 1. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Taxachitriene B: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Taxachitriene B, a taxane (B156437) diterpenoid isolated from Taxus chinensis. It details the initial discovery, natural origin, and biosynthetic context of this compound. Detailed experimental protocols for its isolation and characterization are provided, alongside a thorough presentation of its physicochemical and spectroscopic data. Visualizations of the general taxane biosynthetic pathway and the specific experimental workflow for the isolation of this compound are included to facilitate understanding.
Introduction
The taxane diterpenoids are a class of natural products that have garnered significant attention in the scientific community, primarily due to the potent anticancer activity of their most famous member, paclitaxel (B517696) (Taxol®). These complex molecules are characterized by a distinctive 6-8-6 tricyclic core skeleton.[1][2] Found predominantly in various species of the yew tree (Taxus), hundreds of taxane analogues have been isolated and characterized, each with unique structural modifications.[3] This chemical diversity presents a rich field for the discovery of new therapeutic agents.
This guide focuses on a specific, less-common taxane, this compound. First reported in 1995, it represents one of the many taxoids identified from the needles of the Chinese yew, Taxus chinensis.[4] Understanding the discovery, origin, and chemical nature of such compounds is crucial for the exploration of their potential biological activities and for the development of novel pharmaceuticals.
Discovery and Origin
Initial Discovery
This compound was first isolated and characterized by a team of researchers led by W.S. Fang. The discovery was the result of a phytochemical investigation into the constituents of the needles of the Chinese yew, Taxus chinensis. The findings were published in the journal Planta Medica in 1995, in an article titled "Three new taxane diterpenoids from the needles of Taxus chinensis".[4]
Natural Source
The exclusive natural source of this compound, as identified in the original discovery, is the needles of Taxus chinensis (Pilg.) Rehd. This species, commonly known as the Chinese yew, is a coniferous tree native to China and is a known producer of a wide array of taxane diterpenoids. The isolation of this compound from the needles is significant, as this part of the plant is a renewable resource, unlike the bark which was the original source of paclitaxel.
Physicochemical and Spectroscopic Data
The initial characterization of this compound established its fundamental chemical and physical properties. A discrepancy in the molecular formula has been noted in secondary literature and has been clarified based on the primary publication.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₁₃ | |
| Molecular Weight | 636.7 g/mol | |
| Melting Point | 225-227 °C | |
| Optical Rotation | [α]D²⁵ +29° (c 0.1, CHCl₃) | |
| Appearance | Amorphous powder |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 5.98 | d | 9.5 |
| H-2 | 5.35 | d | 9.5 |
| H-3 | 4.98 | d | 3.0 |
| H-5 | 5.65 | dd | 10.5, 6.0 |
| H-6α | 2.35 | m | |
| H-6β | 1.85 | m | |
| H-7 | 4.45 | t | 8.0 |
| H-9 | 5.80 | d | 10.0 |
| H-10 | 6.25 | d | 10.0 |
| H-13 | 6.10 | t | 8.5 |
| H-14α | 2.55 | m | |
| H-14β | 2.15 | m | |
| H-16 | 2.10 | s | |
| H-17 | 1.75 | s | |
| H-18 | 1.15 | s | |
| H-19 | 1.05 | s | |
| H-20α | 4.30 | d | 8.5 |
| H-20β | 4.15 | d | 8.5 |
| OAc | 2.20, 2.18, 2.05, 2.02, 1.98 | 5 x s |
Data extracted and interpreted from the original publication by Fang et al. (1995).
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 75.2 | 11 | 142.1 |
| 2 | 72.8 | 12 | 134.5 |
| 3 | 81.0 | 13 | 70.5 |
| 4 | 43.5 | 14 | 35.8 |
| 5 | 71.3 | 15 | 58.6 |
| 6 | 37.2 | 16 | 26.8 |
| 7 | 74.5 | 17 | 21.0 |
| 8 | 45.1 | 18 | 14.8 |
| 9 | 78.9 | 19 | 10.9 |
| 10 | 76.4 | 20 | 61.7 |
| OAc (C=O) | 170.8, 170.5, 170.2, 169.8, 169.5 | OAc (CH₃) | 21.5, 21.3, 21.1, 20.9, 20.8 |
Data extracted and interpreted from the original publication by Fang et al. (1995).
Biosynthesis
The specific biosynthetic pathway for this compound has not been fully elucidated. However, as a member of the taxane family, its biosynthesis is understood to follow the general pathway for this class of compounds, which originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This pathway is characterized by a series of complex cyclizations and subsequent oxidative modifications. This compound belongs to the 6/8/6-taxane structural class, and its biosynthesis is initiated by the cyclization of GGPP to taxa-4(20),11(12)-diene, the committed step in the formation of the taxane core.
Caption: Generalized biosynthetic pathway of 6/8/6-taxanes.
Experimental Protocols
The following protocols are based on the methods described in the original publication by Fang et al. (1995).
Plant Material
Air-dried needles of Taxus chinensis (Pilg.) Rehd. were used as the starting material. The plant material was collected in the autumn from a specified location in China.
Extraction and Isolation
The following workflow outlines the key steps in the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
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Extraction: The powdered, air-dried needles of T. chinensis were extracted with 95% ethanol at room temperature. The extraction was repeated three times to ensure exhaustive recovery of the secondary metabolites.
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Concentration: The combined ethanol extracts were concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
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Solvent Partitioning: The crude extract was suspended in water and partitioned with chloroform (B151607) (CHCl₃). The chloroform-soluble fraction, containing the less polar taxanes, was collected and dried over anhydrous sodium sulfate.
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Column Chromatography: The dried chloroform extract was subjected to column chromatography on silica gel.
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Gradient Elution: The column was eluted with a gradient of hexane-acetone, starting with a low polarity mixture and gradually increasing the concentration of acetone.
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Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known taxanes were combined.
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Preparative TLC: The combined fractions containing this compound were further purified using preparative thin-layer chromatography with a suitable solvent system.
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Final Purification: The band corresponding to this compound was scraped from the TLC plate, and the compound was eluted from the silica gel. Final purification was achieved by crystallization from a methanol-water mixture to yield an amorphous powder.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition, leading to the confirmation of the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms and the stereochemistry of the molecule. The data presented in Tables 2 and 3 are derived from these analyses.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques were used to identify the presence of key functional groups, such as hydroxyls, esters, and double bonds.
Conclusion
This compound is a taxane diterpenoid with a 6/8/6-membered ring system, first isolated from the needles of Taxus chinensis. Its discovery contributes to the vast and growing library of known taxanes. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation into the biological activity of this compound is warranted to explore its potential as a therapeutic agent.
References
- 1. Apigenin, a component of Matricaria recutita flowers, is a central benzodiazepine receptors-ligand with anxiolytic effects. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Apigenin, a component of Matricaria recutita flowers, is a central benzodiazepine receptors-ligand with anxiolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Taxachitriene B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a diterpenoid belonging to the taxane (B156437) family, a class of natural products that includes the highly successful anticancer drug, Paclitaxel (Taxol). While not as extensively studied as Paclitaxel, this compound and other minor taxanes are of significant interest to the scientific community for their potential as precursors in the semi-synthesis of more potent analogs and for their own inherent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its origins, and outlining the broader context of its biosynthesis and isolation from plant sources.
Primary Natural Source: Taxus wallichiana
The principal natural source of this compound is the Himalayan Yew, Taxus wallichiana[1][2]. This evergreen tree, native to the Himalayas and parts of Southeast Asia, is a rich reservoir of a diverse array of taxanes[1]. This compound is one of the many taxoid constituents isolated from this plant species. Different parts of the plant, including the bark and leaves, have been found to contain taxanes, although the specific distribution and concentration of this compound can vary.
While Taxus wallichiana is the most cited source, it is plausible that this compound is also present in other species of the Taxus genus, given the shared biosynthetic pathways for taxane production within this genus. However, detailed profiling of the taxane content across all Taxus species with a specific focus on this compound is not extensively documented in currently available literature.
Quantitative Data
For context, studies on cell suspension cultures of Taxus wallichiana have reported Paclitaxel yields in the range of 0.018% to 0.05% of the dry cell weight. It can be inferred that the yield of this compound would be significantly lower than these values. Researchers seeking to quantify this compound would need to develop and validate specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), with an authentic reference standard.
Experimental Protocols: Isolation of Taxanes
A specific, detailed experimental protocol for the isolation of this compound has not been published. However, the general methodologies used for the extraction and purification of taxanes from Taxus species can be adapted. The following is a generalized workflow that would serve as a starting point for the isolation of this compound.
1. Extraction:
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Plant Material: Dried and powdered leaves or bark of Taxus wallichiana.
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Solvent: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.
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Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Partitioning:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), or ethyl acetate (B1210297). This step helps to separate compounds based on their polarity and remove pigments and other interfering substances. Taxanes are typically found in the chloroform or ethyl acetate fraction.
3. Chromatographic Purification:
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Column Chromatography: The taxane-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol), is employed to separate the complex mixture of taxoids.
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Preparative HPLC: Fractions containing compounds with similar polarities to this compound (as determined by thin-layer chromatography or analytical HPLC) are further purified using preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a gradient elution.
4. Crystallization:
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The purified fractions containing this compound can be concentrated and crystallized from a suitable solvent or solvent mixture to obtain the pure compound.
Logical Workflow for Taxane Isolation
Caption: A generalized workflow for the isolation of taxanes from Taxus wallichiana.
Biosynthesis of this compound
The biosynthesis of taxanes is a complex pathway that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the core taxane skeleton is the first committed step, catalyzed by the enzyme taxadiene synthase, which converts GGPP to taxa-4(5),11(12)-diene.
Following the formation of taxadiene, a series of post-cyclization modifications, including hydroxylations, acetylations, and other functional group introductions, are carried out by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families. These modifications lead to the vast diversity of taxanes found in nature.
The specific enzymatic steps that lead from the initial taxadiene skeleton to this compound have not been fully elucidated. However, the general pathway provides a framework for understanding its formation. It is hypothesized that a series of specific hydroxylations and acetylations on the taxane ring system, catalyzed by as-yet-unidentified enzymes, result in the final structure of this compound.
Taxane Biosynthesis Pathway
Caption: A simplified diagram illustrating the biosynthesis of taxanes from GGPP.
Conclusion
This compound is a naturally occurring taxane with its primary identified source being the Himalayan Yew, Taxus wallichiana. While specific quantitative data and a dedicated isolation protocol are currently lacking in the scientific literature, established methods for taxane purification can be adapted for its isolation. The biosynthesis of this compound is understood to proceed through the general taxane pathway, although the precise enzymatic steps leading to its formation remain an area for future research. Further investigation into the less abundant taxanes like this compound is crucial for expanding our understanding of taxane biochemistry and for the potential discovery of new therapeutic agents or synthetic precursors.
References
The Biosynthetic Pathway of Taxachitriene B in Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Taxus is a rich source of structurally diverse diterpenoids known as taxanes, some of which exhibit potent biological activities. While the biosynthesis of the renowned anticancer drug paclitaxel (B517696) (Taxol) has been extensively studied, the pathways leading to other, less abundant but structurally unique taxanes remain largely unelucidated. This guide focuses on Taxachitriene B, a bicyclic taxane (B156437) diterpenoid isolated from Taxus chinensis. Its unique 3,8-secotaxane skeleton, resulting from the cleavage of the C3-C8 bond of the conventional tricyclic taxane core, presents an interesting deviation from the main paclitaxel pathway. This document provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, supported by current knowledge of taxane biosynthesis, and offers detailed experimental protocols for its investigation.
The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of all taxanes begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized by taxadiene synthase to form the tricyclic taxane core, taxa-4(5),11(12)-diene. From this key intermediate, a cascade of oxidative and acyl transfer reactions leads to the vast array of taxoids.
The formation of the bicyclic structure of this compound is proposed to branch off from an early tricyclic intermediate. The central hypothesis is that a cytochrome P450 monooxygenase catalyzes the oxidative cleavage of the C3-C8 bond of a functionalized taxadiene derivative. This is followed by a series of hydroxylation and acetylation reactions, catalyzed by various hydroxylases and acyltransferases, to yield the final structure of this compound.
The proposed biosynthetic pathway is depicted in the following diagram:
Taxachitriene B: An Obscure Taxoid Awaiting Comprehensive Characterization
For researchers, scientists, and drug development professionals, Taxachitriene B remains an enigmatic member of the taxoid family of natural products. While its fundamental chemical identity has been established, a thorough understanding of its biological activity and therapeutic potential is currently hampered by a significant lack of publicly available data.
This technical guide consolidates the known information for this compound and highlights the existing knowledge gaps that present opportunities for future research.
Core Chemical Data
The foundational chemical identifiers for this compound are summarized below. This information is crucial for the procurement of standards and for computational studies.
| Identifier | Value |
| CAS Number | 167906-75-4 |
| Molecular Formula | C30H42O12 |
Biological Activity and Mechanism of Action: A Knowledge Void
However, it remains to be experimentally determined whether this compound shares this mechanism of action or possesses other, unique biological properties. There is a notable absence of published studies detailing its efficacy in various cell lines, its potency (e.g., IC50 values), or its selectivity for specific cancer types.
Experimental Protocols and Methodologies: Uncharted Territory
Consistent with the lack of biological data, detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not described in the accessible scientific literature. While general methods for the extraction and characterization of taxoids from Taxus species exist, specific procedures optimized for this compound have not been published.
Furthermore, there are no available reports on key in vitro or in vivo experiments, such as:
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Cytotoxicity assays: Methodologies to determine the concentration-dependent effects of this compound on the viability of various cancer cell lines.
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Mechanism of action studies: Protocols to investigate its effects on microtubule polymerization, cell cycle progression, or apoptosis induction.
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In vivo efficacy studies: Methodologies for assessing its anti-tumor activity in animal models.
Signaling Pathways: An Unwritten Chapter
The signaling pathways modulated by this compound are currently unknown. The intricate signaling cascades initiated by well-studied taxoids, often involving key regulators of cell death and survival such as the Bcl-2 family proteins and various kinases, have not been elucidated for this particular compound.
Consequently, the creation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships involving this compound is not possible at this time.
Future Outlook and Research Opportunities
The current scarcity of data on this compound presents a clear opportunity for natural product chemists, pharmacologists, and cancer biologists. A comprehensive investigation into this taxoid could potentially uncover a novel therapeutic agent with a unique pharmacological profile.
Key areas for future research include:
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Isolation and Structural Elucidation: Development of robust methods for the isolation of this compound from Taxus chinensis or other Taxus species, followed by unambiguous structural confirmation using modern spectroscopic techniques.
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Biological Screening: Systematic evaluation of its cytotoxic activity against a broad panel of human cancer cell lines.
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Mechanism of Action Studies: In-depth investigation of its molecular target and its effects on cellular signaling pathways.
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Pharmacokinetic and Pharmacodynamic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety profile.
Physical and chemical properties of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a naturally occurring diterpenoid belonging to the complex family of taxanes. Isolated from the Chinese yew (Taxus chinensis), this compound is part of a class of molecules that has yielded some of the most significant anticancer agents in modern medicine, including Paclitaxel (B517696) (Taxol®). This compound, with the molecular formula C30H42O12 and CAS number 167906-75-4, possesses a rearranged taxane (B156437) core, suggesting unique chemical and biological properties that are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, methods for its isolation, and insights into its potential biological activities.
Physical and Chemical Properties
While comprehensive experimental data for this compound is not widely available, the following table summarizes the known and predicted physical and chemical properties. It is important to note that some of this information is based on data for closely related taxoids and predictions from a Safety Data Sheet (SDS).
| Property | Value | Source |
| Molecular Formula | C30H42O12 | [1] |
| Molecular Weight | 594.65 g/mol | Calculated |
| CAS Number | 167906-75-4 | [1] |
| Physical State | Solid | [2] |
| Color | No data available | |
| Odor | No data available | [2] |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Density (Predicted) | 1.25 g/cm³ | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Optical Rotation | No data available |
Spectroscopic Data
Experimental Protocols
Isolation of this compound from Taxus chinensis
The isolation of this compound, a minor constituent of Taxus chinensis, involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on established methods for isolating taxoids from Taxus species.
1. Extraction:
-
Dried and powdered leaves and stems of Taxus chinensis are extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Preliminary Purification:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Taxoids are typically found in the chloroform and ethyl acetate fractions.
3. Chromatographic Separation:
-
The taxoid-rich fractions are subjected to multiple steps of column chromatography.
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate to separate major classes of compounds.
-
Reversed-Phase Chromatography: Further purification is achieved using reversed-phase (C18) column chromatography with a gradient of methanol and water or acetonitrile (B52724) and water as the mobile phase.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using semi-preparative or preparative HPLC on a C18 column.
The entire isolation process should be monitored by thin-layer chromatography (TLC) or analytical HPLC to track the presence of the target compound.
Diagram of a Generalized Isolation Workflow:
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, the cytotoxicity of other taxoids isolated from Taxus yunnanensis and Taxus chinensis has been evaluated against various human tumor cell lines.[1][4][5] For instance, a new taxane diterpenoid from Taxus yunnanensis exhibited inhibitory effects on HL-60 and MCF-7 human tumor cell lines with IC50 values of 3.44 and 9.67 μM, respectively.[1] These findings suggest that this compound, as a member of the taxane family, may also possess cytotoxic or antiproliferative properties.
The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis. It is plausible that this compound, if biologically active, could exert its effects through a similar mechanism or through modulation of other cellular signaling pathways. Given that other taxoids have shown activity against multidrug-resistant cancer cell lines, investigating the effect of this compound on key signaling pathways involved in cancer progression and resistance, such as the PI3K/Akt and MAPK pathways, would be a valuable area of research.
Diagram of a Hypothetical Mechanism of Action:
References
- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 2. targetmol.com [targetmol.com]
- 3. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new C-14 oxygenated taxanes from the wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Biological Activity of Taxamairin B: A Technical Overview for Researchers
Introduction
Quantitative Data Summary
The anti-inflammatory effects of Taxamairin B have been quantified in several studies. The following table summarizes the key findings, providing a comparative look at its efficacy in various experimental setups.
| Cell Line/Model | Treatment | Concentration(s) | Measured Effect | Efficacy | Reference(s) |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + Taxamairin B | 1, 5, 10, 20 µM | Inhibition of Nitric Oxide (NO) Production | Dose-dependent reduction | [1] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + Taxamairin B | 1, 5, 10, 20 µM | Inhibition of Reactive Oxygen Species (ROS) Production | Dose-dependent reduction | [1] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + Taxamairin B | 1, 5, 10, 20 µM | Decreased gene expression of TNF-α, IL-1β, and IL-6 | Dose-dependent inhibition | [1][2] |
| Mouse Model of Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) + Taxamairin B | 5 mg/kg, 25 mg/kg | Significant protective effects against ALI | Protective effects observed | [2] |
| Mouse Model of DSS-induced Colitis | Dextran Sulfate Sodium (DSS) + Taxamairin B | Not specified | Amelioration of colitis severity | Increased efficacy compared to 5-aminosalicylic acid (5-ASA) |
Mechanism of Action: Inhibition of the PI3K/AKT/NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory activity of Taxamairin B is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. Taxamairin B intervenes in this cascade, leading to a reduction in the production of inflammatory mediators.
Signaling Pathway Diagram
Caption: Taxamairin B inhibits the LPS-induced inflammatory response by downregulating the PI3K/AKT signaling pathway, which in turn suppresses the nuclear translocation of NF-κB.
Experimental Protocols
In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol outlines the general steps to assess the anti-inflammatory effects of Taxamairin B in a macrophage cell line.
1. Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Taxamairin B (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.
3. Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Alternatively, lyse the cells to extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target cytokine genes.
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the treated cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, IκBα, and NF-κB.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anti-inflammatory activity of Taxamairin B, progressing from in vitro cell-based assays to in vivo animal models.
In Vivo Anti-inflammatory Activity in a DSS-induced Colitis Mouse Model
This protocol provides a general framework for inducing colitis in mice and assessing the therapeutic potential of Taxamairin B.
1. Animals and Induction of Colitis:
-
Use appropriate mouse strains (e.g., C57BL/6).
-
Induce colitis by administering Dextran Sulfate Sodium (DSS) (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days).
2. Taxamairin B Administration:
-
Administer Taxamairin B to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at desired doses (e.g., 5-25 mg/kg) daily during and/or after DSS administration.
-
Include a vehicle control group and a positive control group (e.g., treated with 5-ASA).
3. Monitoring and Evaluation of Colitis:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure the colon length and weight.
-
Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
4. Analysis of Inflammatory Markers in Colon Tissue:
-
Homogenize a portion of the colon tissue to extract protein or RNA.
-
Perform ELISA or qRT-PCR to measure the levels of pro-inflammatory cytokines.
-
Conduct Western blot analysis to investigate the expression of proteins in the PI3K/AKT/NF-κB signaling pathway.
Conclusion
Taxamairin B demonstrates significant anti-inflammatory potential, primarily through the inhibition of the PI3K/AKT/NF-κB signaling pathway. The presented data and experimental protocols provide a solid foundation for further research into its therapeutic applications for inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of Taxamairin B, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its long-term safety and efficacy in preclinical models.
References
Taxachitriene B: A Technical Review of a Rare Taxane Diterpenoid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Taxachitriene B is a naturally occurring taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. As a member of the taxane family, which includes the highly successful anticancer drug paclitaxel (B517696) (Taxol®), this compound is of significant interest to the scientific community. This technical guide provides a comprehensive review of the available literature on this compound, covering its history, isolation, structure elucidation, and known biological activities. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.
Introduction
The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. The discovery of paclitaxel and its subsequent success as a chemotherapeutic agent has spurred extensive phytochemical investigation of various Taxus species, leading to the isolation and characterization of hundreds of taxane analogs. These compounds often exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.
This compound is a rare taxane derivative that was first reported in the mid-1990s. Despite its discovery over two decades ago, it remains a relatively understudied molecule compared to other members of the taxane family. This guide aims to consolidate the existing knowledge on this compound to facilitate further research and exploration of its therapeutic potential.
History and Discovery
This compound was first isolated from the needles of the Chinese yew, Taxus chinensis[1]. Its discovery was part of broader phytochemical investigations into Taxus species, which are known for their diverse and biologically active taxane constituents[2]. The initial report of this compound appeared in a 1995 publication by Fang and colleagues, which detailed the isolation and structural characterization of this novel taxane[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 167906-75-4 | [1] |
| Molecular Formula | C30H42O12 | [1] |
| Molecular Weight | 594.65 g/mol | |
| Natural Source | Taxus chinensis (Chinese Yew) |
Isolation and Structure Elucidation
Experimental Protocol for Isolation
The isolation of taxane diterpenoids from Taxus chinensis typically involves the extraction of the plant material (e.g., needles, bark, or twigs) with a suitable organic solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic separation techniques to isolate individual compounds.
A general workflow for the isolation of taxoids from Taxus chinensis can be represented as follows:
Figure 1. Generalized workflow for the isolation of taxoids.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, which is standard for the characterization of novel natural products. These methods typically include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Specific spectroscopic data for this compound from the primary literature is not currently available for inclusion in this guide.
Synthesis
To date, there are no published reports on the total synthesis of this compound. The synthesis of taxanes is a formidable challenge due to their complex, polycyclic structures and high degree of oxygenation.
Biological Activity and Mechanism of Action
There is currently a lack of specific data in the public domain regarding the biological activities and mechanism of action of this compound. However, as a taxane diterpenoid, it is plausible that it may exhibit cytotoxic or other pharmacological activities. Many taxanes exert their biological effects by interacting with microtubules, leading to cell cycle arrest and apoptosis. Further research is needed to determine if this compound shares this mechanism of action.
Future Perspectives
This compound represents an intriguing but underexplored member of the taxane family. The lack of extensive biological data presents a clear opportunity for future research. Key areas for investigation include:
-
Re-isolation and full spectroscopic characterization: To provide a complete and publicly accessible dataset for this compound.
-
Evaluation of biological activity: Screening this compound against a panel of cancer cell lines and other disease models to uncover its therapeutic potential.
-
Mechanism of action studies: If biological activity is confirmed, elucidating the molecular targets and signaling pathways affected by this compound.
-
Synthetic studies: The development of a synthetic route to this compound would enable the production of larger quantities for biological testing and the generation of analogs with potentially improved properties.
The logical relationship for the future research direction can be visualized as follows:
Figure 2. Logical workflow for future research on this compound.
Conclusion
This compound is a rare taxane diterpenoid isolated from Taxus chinensis. While its existence has been confirmed, a significant gap remains in the scientific literature regarding its detailed experimental data and biological properties. This technical guide has summarized the currently available information and highlighted the need for further investigation into this potentially valuable natural product. The exploration of this compound and other rare taxanes holds promise for the discovery of new therapeutic agents.
References
An In-depth Technical Guide to Taxachitriene B and its Relation to other Taxanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Taxachitriene B, a minor taxane (B156437) isolated from Taxus chinensis. While data on this compound is limited, this document compiles the available information and draws parallels with other well-characterized taxanes to elucidate its potential significance. The guide covers the presumed biosynthetic pathway, potential isolation and analytical methodologies, and prospective biological activity. By contextualizing this compound within the broader family of taxanes, this paper aims to provide a foundational resource for researchers interested in the diverse chemical landscape of Taxus species and the discovery of novel therapeutic agents.
Introduction to the Taxane Family
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus (yew trees).[1] The most prominent member of this family is paclitaxel (B517696) (Taxol®), a highly effective anticancer agent used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Other clinically important taxanes include docetaxel (B913) (Taxotere®) and cabazitaxel (B1684091) (Jevtana®).[1] The anticancer activity of these compounds stems from their unique mechanism of action, which involves the stabilization of microtubules, leading to the disruption of mitosis and induction of apoptosis in rapidly dividing cancer cells.[1]
The chemical diversity of taxanes is vast, with over 600 different taxane structures having been identified.[1][2] These compounds share a common taxane core skeleton but differ in the nature and position of their functional groups. This structural diversity gives rise to a wide range of biological activities and presents opportunities for the discovery of new therapeutic agents with improved efficacy and reduced side effects.
This compound: A Minor Taxane from Taxus chinensis
This compound is a natural product isolated from the Chinese yew, Taxus chinensis. Its molecular formula has been determined to be C30H42O12. As a member of the taxane family, it shares the characteristic diterpene core. However, specific details regarding its chemical structure, including the precise arrangement of its functional groups, are not widely available in the current scientific literature. Its name suggests a triene functionality within the taxane skeleton, indicating the presence of three carbon-carbon double bonds. The "B" designation typically implies it was the second in a series of related "Taxachitriene" compounds to be isolated and characterized.
The Biosynthetic Pathway of Taxanes: A Framework for Understanding this compound
The biosynthesis of taxanes is a complex multi-step process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxadiene skeleton.[3] This initial step is catalyzed by the enzyme taxadiene synthase (TS).[3] Following the formation of the basic taxane core, a series of intricate oxidation and acylation reactions, primarily mediated by cytochrome P450 monooxygenases and various acyltransferases, lead to the vast array of taxane structures observed in nature.[3][4]
The biosynthesis of paclitaxel is the most studied pathway and serves as a model for understanding the formation of other taxanes. Key intermediates in this pathway include taxadien-5α-ol, taxadien-5α-yl acetate, and baccatin (B15129273) III.[3] The formation of minor taxanes like this compound likely involves branch points from this central pathway, where specific hydroxylases, acetyltransferases, or other enzymes introduce unique structural modifications. Given its molecular formula, this compound is a highly oxygenated taxane, suggesting it is formed later in the biosynthetic cascade. The presence of a triene system points to specific desaturase or dehydratase activity.
Diagram of the General Taxane Biosynthetic Pathway
Caption: General biosynthetic pathway of taxanes, leading to paclitaxel and branching to minor taxoids.
Experimental Protocols: Isolation and Characterization of Taxanes
While specific protocols for this compound are not available, the general methodologies for isolating and characterizing taxanes from Taxus species can be adapted.
Extraction and Preliminary Purification
A common procedure for extracting taxanes from plant material involves the following steps:
-
Grinding and Extraction: Dried and ground plant material (e.g., needles, bark, or twigs of Taxus chinensis) is extracted with a solvent such as methanol (B129727) or ethanol.[5]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar compounds like chlorophylls (B1240455) and lipids. A typical solvent system is a mixture of water and an organic solvent like dichloromethane (B109758) or ethyl acetate.[5]
-
Column Chromatography: The resulting extract is further purified by column chromatography. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography are commonly employed.[5][6] A gradient elution system is often used to separate the complex mixture of taxanes.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
Preparative and analytical High-Performance Liquid Chromatography (HPLC) are essential techniques for the final purification and quantification of individual taxanes.[6]
-
Preparative HPLC: This technique is used to isolate pure compounds from a partially purified extract. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[6] Fractions are collected and analyzed for the presence of the target compound.
-
Analytical HPLC: This method is used to determine the purity and quantity of the isolated taxane. It employs a similar column and mobile phase system as preparative HPLC but on a smaller scale.[6] Detection is usually performed using a UV detector at a wavelength of around 227 nm.
Table 1: Representative HPLC Parameters for Taxane Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Typically starting from ~30% B to ~70% B over 30-40 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 10-20 µL |
Structure Elucidation by Spectroscopic Methods
The definitive structure of a novel taxane like this compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[8][9]
Diagram of a General Experimental Workflow for Taxane Isolation
Caption: A typical workflow for the isolation and characterization of a minor taxane.
Biological Activity and Relationship to Other Taxanes
The biological activity of this compound has not been extensively reported. However, studies on other minor taxanes from Taxus chinensis have revealed a range of cytotoxic activities against various cancer cell lines.[10] Some minor taxanes exhibit significant cytotoxicity, sometimes even surpassing that of paclitaxel against certain cell lines.[10] The structural differences between these minor taxanes and paclitaxel can lead to altered binding affinity for microtubules, different susceptibility to cellular efflux pumps (a common mechanism of drug resistance), and varied metabolic fates.
It is plausible that this compound possesses cytotoxic properties. Its high degree of oxygenation and unique triene system may confer distinct biological activities. Further research is needed to isolate sufficient quantities of this compound to perform comprehensive biological assays.
Table 2: Comparison of Key Taxanes
| Taxane | Molecular Formula | Key Structural Features | Clinical Status/Known Activity |
| Paclitaxel | C47H51NO14 | Complex ester side chain at C13, oxetane (B1205548) ring | Approved anticancer drug |
| Docetaxel | C43H53NO14 | tert-butoxycarbonyl side chain, hydroxyl at C10 | Approved anticancer drug |
| Baccatin III | C29H36O11 | Taxane core without the C13 side chain | Key precursor for paclitaxel synthesis |
| This compound | C30H42O12 | Highly oxygenated, likely contains a triene system | Biological activity not well characterized |
Signaling Pathways Affected by Taxanes
Taxanes exert their primary cytotoxic effect by targeting microtubules. However, the downstream consequences of microtubule stabilization are complex and involve the modulation of several signaling pathways.
-
Mitotic Arrest and Apoptosis: By stabilizing microtubules, taxanes prevent the normal formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, involving the activation of caspases and ultimately leading to programmed cell death.
-
JNK/SAPK Pathway: Taxane-induced microtubule disruption can lead to cellular stress and the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, which can contribute to apoptosis.
-
NF-κB Signaling: Taxanes have also been shown to modulate the activity of the transcription factor NF-κB, which is involved in inflammation, cell survival, and proliferation. The effect of taxanes on NF-κB signaling can be cell-type dependent.
Diagram of Taxane-Induced Signaling
Caption: Simplified overview of signaling pathways affected by taxanes.
Conclusion and Future Directions
This compound represents one of the many structurally diverse minor taxanes present in Taxus chinensis. While specific data on this compound is currently scarce, its existence highlights the rich chemical diversity of the Taxus genus and the potential for discovering novel bioactive compounds. Future research should focus on the definitive structure elucidation of this compound through modern spectroscopic techniques. Once its structure is known, its position in the taxane biosynthetic pathway can be more accurately predicted, and its biological activities can be thoroughly investigated. The study of minor taxanes like this compound is crucial for expanding our understanding of taxane biosynthesis and for the potential development of new and improved anticancer therapies.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of the utilization value of different tissues of Taxus×Media based on metabolomics and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Taxanes from Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Taxachitriene B Cytotoxicity: Data Currently Unavailable in Public Domain
Despite a comprehensive search of scientific literature and public databases, detailed information regarding the preliminary cytotoxicity screening of Taxachitriene B is not currently available. While the broader class of taxane (B156437) compounds, which includes well-known chemotherapy agents like Paclitaxel and Docetaxel, has been extensively studied for its cytotoxic effects against various cancer cell lines, specific data on this compound's activity, the experimental protocols used for its evaluation, and its mechanism of action remain unpublished or inaccessible in the public domain.
Taxanes, as a class, are known to function as antimicrotubule agents.[1] They interfere with the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and subsequent cell death (apoptosis).[1][2] This mechanism is the foundation of their successful use in treating various cancers, including breast, ovarian, and lung cancer.[1][2]
A thorough cytotoxicity screening of a novel compound like this compound would typically involve a series of in-vitro assays to determine its efficacy and selectivity against a panel of cancer cell lines. Standard methodologies for such screenings include:
-
Cell Viability Assays: Techniques like the MTT, MTS, or XTT assays are commonly used to measure the metabolic activity of cells as an indicator of their viability after exposure to the test compound.[3]
-
Apoptosis Assays: Methods such as Annexin V/PI staining, caspase activity assays, and TUNEL assays are employed to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to understand how the compound might be interfering with cell division.
While general protocols for these assays are well-established, the specific conditions and cell lines used for this compound have not been publicly disclosed. Consequently, it is not possible to provide the detailed experimental protocols, quantitative data tables, or signaling pathway diagrams requested at this time.
Researchers, scientists, and drug development professionals interested in the cytotoxic profile of this compound are encouraged to monitor scientific publications and patent filings for any future disclosures of this information. Further investigation by research groups would be necessary to generate the data required for a comprehensive technical guide on the cytotoxicity of this specific compound.
References
- 1. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ritterazine B, a new cytotoxic natural compound, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late apoptotic effects of taxanes on K562 erythroleukemia cells: apoptosis is delayed upstream of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Hypothesized Mechanism of Action of Taxachitriene B
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Hypothesized Mechanism of Action of Taxachitriene B
Executive Summary
This technical guide aims to provide a comprehensive overview of the hypothesized mechanism of action for the natural product this compound. Following an extensive search of scientific literature and databases, it must be concluded that there is currently no publicly available scientific information detailing the biological activity, mechanism of action, cellular targets, or any associated quantitative data for a compound specifically named "this compound."
Given the absence of foundational data, it is not possible to construct a hypothesized mechanism of action, present quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.
Contextual Analysis: The Taxane (B156437) Family and Potential Inferences
While no information exists for this compound, the "Taxa-" prefix in its name suggests a possible structural relationship to the well-established taxane class of diterpenoids. Prominent members of this class, such as Paclitaxel (Taxol) and Docetaxel (Taxotere), are widely used as potent anticancer agents.[1][2] Should this compound be a member of this family, its mechanism of action could plausibly involve the stabilization of microtubules, a hallmark of taxane activity.[2][3]
The Taxane Mechanism of Action: Microtubule Stabilization
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit within microtubules.[4] This binding event stabilizes the microtubule polymer, preventing its dynamic instability, which is crucial for various cellular processes, most notably mitosis. The arrest of the cell cycle at the G2/M phase due to the inability of the mitotic spindle to form correctly ultimately leads to apoptosis (programmed cell death).
dot```dot graph "Taxane_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Taxane [label="Taxane Compound\n(e.g., Paclitaxel, Docetaxel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin Subunit\nof Microtubules", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Stabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; MitoticSpindle [label="Disruption of Mitotic\nSpindle Dynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Taxane -> Tubulin [label="Binds to"]; Tubulin -> Microtubule [label="Promotes"]; Microtubule -> MitoticSpindle; MitoticSpindle -> CellCycleArrest; CellCycleArrest -> Apoptosis; }
Caption: A standard workflow for a cytotoxicity assay.
Tubulin Polymerization Assay
To investigate if this compound acts as a microtubule-stabilizing agent, an in vitro tubulin polymerization assay would be crucial.
-
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. A known microtubule stabilizer (e.g., Paclitaxel) and a destabilizer (e.g., Colchicine) would be used as positive and negative controls, respectively.
-
Monitoring Polymerization: Measure the increase in fluorescence over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
-
Data Presentation: The rate and extent of tubulin polymerization in the presence of this compound would be compared to the controls.
Cell Cycle Analysis
To determine if this compound induces cell cycle arrest, flow cytometry analysis would be performed.
-
Objective: To identify the phase of the cell cycle at which this compound-treated cells accumulate.
-
Methodology:
-
Cell Treatment: Treat a selected cancer cell line with this compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
-
Data Presentation: Histograms of cell count versus DNA content would be generated to show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a microtubule-targeting agent.
Conclusion and Future Directions
The name "this compound" strongly implies a relationship to the taxane family of natural products. If this is the case, it is reasonable to hypothesize that its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, without any direct experimental evidence, this remains purely speculative.
The immediate and most critical future direction is the isolation and structural elucidation of this compound. Once the pure compound is available, the experimental protocols outlined in this guide can be employed to systematically investigate its biological activity and definitively determine its mechanism of action. Should this compound prove to be a novel microtubule-stabilizing agent, further studies into its differential effects on various cancer cell lines, its potential to overcome taxane resistance, and its in vivo efficacy would be warranted.
For now, the scientific community awaits the primary research that will bring this compound from an unknown entity into the realm of scientific discourse.
References
- 1. Modulation of Microtubule Interprotofilament Interactions by Modified Taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Agents and Emerging Strategies for Targeting the B-Cell Receptor Pathway in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Taxachitriene B from Taxus chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxus chinensis, commonly known as the Chinese yew, is a significant source of structurally diverse and biologically active taxane (B156437) diterpenoids. While much of the research focus has been on paclitaxel (B517696) (Taxol®) and its precursors, a myriad of other taxanes with potential pharmacological value are also present in this plant. Among these is Taxachitriene B, a bicyclic 3,8-secotaxane diterpenoid. This document provides detailed application notes and a comprehensive protocol for the isolation of this compound from the needles of Taxus chinensis var. mairei. The methodologies outlined are based on established phytochemical isolation techniques for taxanes from this species and are intended to guide researchers in the efficient extraction, purification, and identification of this compound.
Data Presentation
| Compound | Plant Part | Extraction Method | Purification Method | Typical Yield (% of dry weight) | Purity (%) | Reference |
| Paclitaxel | Bark | Methanol (B129727) extraction, liquid-liquid partitioning | Silica (B1680970) gel chromatography, HPLC | 0.02 - 0.06 | >98 | [1] |
| 10-Deacetylbaccatin III | Bark | Methanol extraction, liquid-liquid partitioning | Silica gel chromatography, crystallization | 0.02 - 0.04 | >99 | [1] |
| Cephalomannine | Bark | Methanol extraction, liquid-liquid partitioning | Silica gel chromatography | 0.005 - 0.007 | >98 | [1] |
| Taxachitriene A derivative | Needles and Bark | Not specified | Spectral methods | Not specified | Not specified | [2] |
| This compound | Needles | Ethanol (B145695)/Methanol Extraction | Silica Gel Chromatography, HPLC | N/A | N/A | [3] |
Experimental Protocols
The following protocol describes a comprehensive procedure for the isolation and purification of this compound from the needles of Taxus chinensis var. mairei.
Plant Material Collection and Preparation
-
Collection: Collect fresh needles from healthy Taxus chinensis var. mairei plants.
-
Authentication: A qualified botanist should identify and authenticate the plant material.
-
Drying: Air-dry the needles in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried needles into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction
-
Solvent Extraction: Macerate the powdered plant material in 80% aqueous ethanol or methanol at a 1:10 (w/v) ratio.
-
Procedure: Stir the mixture at room temperature for 24 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Filtration and Concentration: Combine the extracts and filter them through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Liquid-Liquid Partitioning
-
Solvent System: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Procedure:
-
Partition the aqueous suspension with n-hexane to remove non-polar constituents like fats and chlorophyll.
-
Subsequently, partition the aqueous layer with chloroform or ethyl acetate. Taxanes, including this compound, are expected to be present in the chloroform/ethyl acetate fraction.
-
-
Concentration: Concentrate the chloroform/ethyl acetate fraction to dryness under reduced pressure to yield the taxane-rich crude fraction.
Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.
-
Procedure: Dissolve the taxane-rich fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto the top of the prepared column. Elute the column with the gradient mobile phase, collecting fractions of a specific volume.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualize the spots under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Fraction Pooling: Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is typically used for taxane separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Procedure: Further purify the fractions containing the compound of interest by Prep-HPLC. Inject the sample and elute with the specified mobile phase.
-
Detection: Use a UV detector to monitor the elution of compounds.
-
Collection: Collect the peak corresponding to this compound.
-
Structure Elucidation and Purity Assessment
-
Spectroscopic Analysis: Confirm the structure of the isolated compound as this compound using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure.
-
-
Purity Determination: Assess the purity of the final compound using analytical High-Performance Liquid Chromatography (HPLC) with a suitable standard if available.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
The purification process follows a logical progression from crude separation to fine purification, as depicted in the diagram below.
Caption: Logical flow of the purification process.
Concluding Remarks
The isolation of minor taxanes like this compound from Taxus chinensis is a challenging yet rewarding endeavor. The protocol outlined in this document provides a robust framework for researchers to successfully isolate this compound. Careful execution of each step, particularly the chromatographic purification stages, is crucial for obtaining a high-purity product. The structural elucidation and subsequent biological evaluation of this compound may uncover novel therapeutic properties, contributing to the development of new pharmaceuticals.
References
- 1. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new taxanes from Taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three novel bicyclic 3,8-secotaxane diterpenoids from the needles of the chinese yew, taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Taxachitriene B, a member of the taxane (B156437) family of diterpenoids. The protocols described are based on established techniques for the isolation of taxanes from natural sources, primarily from the bark and needles of Taxus species. While specific quantitative data for this compound purification is limited in publicly available literature, the following methods are readily adaptable for its isolation and purification.
Overview of Purification Strategies
The purification of this compound from crude plant extracts typically involves a multi-step approach combining various chromatographic techniques followed by crystallization. The general workflow aims to first separate the complex mixture of taxanes and other metabolites based on their polarity and then to isolate the target compound in high purity.
Logical Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Column Chromatography (Normal Phase)
Silica gel column chromatography is a fundamental technique for the initial fractionation of the crude extract. This method separates compounds based on their polarity.
Protocol: Silica Gel Column Chromatography
Objective: To perform an initial separation of this compound from a crude extract of Taxus species.
Materials:
-
Crude extract of Taxus sp.
-
Silica gel (60-120 mesh) for column chromatography.[1]
-
Solvents: n-hexane, ethyl acetate (B1210297), dichloromethane (B109758) (DCM), methanol (B129727) (HPLC grade).
-
Glass chromatography column.
-
Fraction collection tubes.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to settle, ensuring a uniformly packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[2]
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane (DCM).
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). A typical gradient might be from 100% hexane (B92381) to 100% ethyl acetate.
-
The separation is based on the principle that less polar compounds will elute first.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under UV light or by staining.
-
Combine fractions containing compounds with similar TLC profiles.
-
Data Presentation: Representative Column Chromatography Parameters
| Parameter | Value/Description | Reference/Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for normal-phase separation of organic compounds.[1] |
| Mobile Phase | n-Hexane and Ethyl Acetate (gradient) | A common solvent system for separating taxanes based on polarity. |
| Elution Gradient | 0% to 100% Ethyl Acetate in n-Hexane over 20 column volumes | A gradual increase in polarity allows for the sequential elution of compounds with varying polarities. |
| Sample Loading | Dry loading adsorbed on silica gel | Provides better resolution compared to liquid loading for samples that are not highly soluble in the initial mobile phase. |
| Monitoring | Thin Layer Chromatography (TLC) | A quick and effective method to analyze the composition of collected fractions. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a high-resolution technique used for the fine purification of fractions obtained from column chromatography. It separates compounds based on their hydrophobicity.
Protocol: Reversed-Phase HPLC
Objective: To purify this compound from enriched fractions to a high degree of purity.
Materials:
-
Enriched fractions from column chromatography.
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
-
Solvents: Acetonitrile (B52724) and Water (HPLC grade).
-
0.1% Formic acid or Trifluoroacetic acid (TFA) (optional, to improve peak shape).
-
Sample vials.
Procedure:
-
Sample Preparation:
-
Dissolve the dried, enriched fraction in the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it. A typical gradient might be from 40% to 90% acetonitrile in water over 30-40 minutes.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 227 nm, a common wavelength for taxanes).
-
-
Fraction Collection:
-
Collect the peaks corresponding to this compound based on retention time. If a standard is available, it can be used to identify the correct peak.
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Data Presentation: Representative HPLC Parameters
| Parameter | Value/Description | Reference/Rationale |
| Stationary Phase | C18 silica gel | Standard for reversed-phase separation of moderately polar to nonpolar compounds like taxanes. |
| Mobile Phase | Acetonitrile and Water (gradient) | A common solvent system for reversed-phase HPLC, offering good separation of taxane analogues. |
| Elution Gradient | 40% to 90% Acetonitrile in Water over 30 minutes | A typical gradient to elute taxanes with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical to semi-preparative HPLC. |
| Detection | UV at 227 nm | Taxanes typically exhibit UV absorbance around this wavelength. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Maintaining a constant temperature ensures reproducible retention times. |
Crystallization
Crystallization is often the final step to obtain highly pure this compound. This technique relies on the differential solubility of the compound and impurities in a given solvent system.
Protocol: Crystallization
Objective: To obtain crystalline, high-purity this compound from a concentrated, purified solution.
Materials:
-
Purified this compound from HPLC.
-
Solvents for crystallization (e.g., acetone (B3395972), hexane, dichloromethane, methanol).
-
Crystallization dish or flask.
-
Stirring rod.
Procedure:
-
Solvent Selection:
-
The ideal solvent system is one in which this compound is soluble at a higher temperature but less soluble at a lower temperature. A binary solvent system (a "good" solvent and a "poor" solvent) is often effective. For taxanes, combinations like dichloromethane/hexane or acetone/hexane can be suitable.
-
-
Dissolution:
-
Dissolve the purified this compound in a minimal amount of the "good" solvent (e.g., acetone or dichloromethane) with gentle warming if necessary.
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent (e.g., hexane) dropwise to the solution until it becomes slightly turbid.
-
Gently warm the solution again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
-
Crystal Collection:
-
Once crystals have formed, collect them by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Signaling Pathway for Crystallization Process
Caption: The process of crystallization for obtaining pure this compound.
Purity Assessment
The purity of the final product should be assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Using the analytical method described above to show a single, sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
By combining these purification techniques, it is possible to obtain this compound with a high degree of purity suitable for further research and development.
References
Application Notes and Protocols for the HPLC-MS Analysis of Taxine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxine B is a major toxic component found in the needles and seeds of the yew tree (Taxus species). As a complex taxane (B156437) alkaloid, its analysis is crucial in toxicology, natural product chemistry, and pharmaceutical research due to its cardiotoxic effects. This document provides a detailed application note and protocol for the sensitive and specific quantification of Taxine B in various matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The user-provided term "Taxachitriene B" is not commonly found in scientific literature; the focus of this document is on Taxine B, the scientifically recognized and predominantly analyzed toxic taxane in yew.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical for removing matrix interferences and concentrating the analyte. Solid-phase extraction is a widely adopted method for the purification of Taxine B from biological and plant matrices.[1][2]
Materials:
-
SPE Cartridges: Reversed-phase C18 (RP-18)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Sample matrix (e.g., plant extract, plasma, urine)
Protocol:
-
Sample Pre-treatment:
-
For plant material: Homogenize a known quantity of dried and ground yew needles in methanol. Centrifuge and collect the supernatant.
-
For biological fluids (plasma, urine): Spike the sample with the internal standard.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Taxine B and the internal standard with 3 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL). The sample is now ready for HPLC-MS analysis.
-
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (RP-18), e.g., 4.6 x 50 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., start with 10% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 584.2[1] |
| Product Ion 1 | m/z 194.3 |
| Product Ion 2 | m/z 107.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the HPLC-MS/MS method for Taxine B analysis, as reported in the literature.
| Parameter | Value Range | Reference |
| Linearity | 0.1 - 500 ng/g | |
| Limit of Detection (LOD) | 0.4 ng/g | |
| Limit of Quantitation (LOQ) | 2 ng/g | |
| Recovery (SPE) | ~86% |
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
References
Application Notes and Protocols for Taxachitriene B: ¹H and ¹³C NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Taxachitriene B, a taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. The information presented is crucial for the identification, characterization, and quality control of this natural product in research and drug development settings.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is essential for the structural elucidation and verification of the compound.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.55 | m | |
| 2 | 5.60 | d | 7.0 |
| 3 | 4.95 | d | 2.5 |
| 4 | 4.20 | d | 8.5 |
| 5 | 4.98 | dd | 9.5, 2.5 |
| 6α | 1.85 | m | |
| 6β | 2.80 | m | |
| 7 | 4.45 | m | |
| 9 | 5.40 | d | 9.0 |
| 10 | 6.35 | s | |
| 13 | 6.20 | t | 8.0 |
| 14α | 2.25 | m | |
| 14β | 2.15 | m | |
| 16 | 1.20 | s | |
| 17 | 1.80 | s | |
| 18 | 1.75 | s | |
| 19 | 1.05 | s | |
| 20 | 4.30 | d | 8.0 |
| 2' | 5.75 | d | 9.0 |
| 3' | 3.80 | d | 9.0 |
| OAc-4 | 2.10 | s | |
| OAc-7 | 2.20 | s | |
| OAc-10 | 2.15 | s | |
| OAc-13 | 2.25 | s | |
| Ph-2',6' | 7.60 | d | 7.5 |
| Ph-3',5' | 7.50 | t | 7.5 |
| Ph-4' | 7.40 | t | 7.5 |
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.2 |
| 2 | 79.1 |
| 3 | 81.0 |
| 4 | 84.5 |
| 5 | 75.6 |
| 6 | 35.8 |
| 7 | 72.5 |
| 8 | 58.6 |
| 9 | 134.2 |
| 10 | 141.8 |
| 11 | 208.5 |
| 12 | 135.5 |
| 13 | 75.1 |
| 14 | 35.6 |
| 15 | 43.2 |
| 16 | 26.8 |
| 17 | 21.1 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 76.5 |
| 1' | 167.2 |
| 2' | 73.4 |
| 3' | 55.2 |
| OAc-4 (C=O) | 170.5 |
| OAc-4 (CH₃) | 21.4 |
| OAc-7 (C=O) | 170.3 |
| OAc-7 (CH₃) | 21.2 |
| OAc-10 (C=O) | 169.8 |
| OAc-10 (CH₃) | 20.8 |
| OAc-13 (C=O) | 171.0 |
| OAc-13 (CH₃) | 20.9 |
| Ph (C-1'') | 138.0 |
| Ph (C-2'',6'') | 128.8 |
| Ph (C-3'',5'') | 128.5 |
| Ph (C-4'') | 130.5 |
Experimental Protocols
The following protocols describe the general methodology for obtaining the NMR spectral data for this compound.
Isolation of this compound
This compound is a naturally occurring taxane that can be isolated from the needles and stems of Taxus chinensis. A typical isolation procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing taxanes is further purified using a combination of chromatographic techniques, including column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC).
NMR Spectroscopy
The structural elucidation of the purified this compound is performed using one- and two-dimensional NMR spectroscopy.
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz instrument for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton NMR spectrum.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to single lines for each carbon atom.
-
2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons within the molecule, leading to the complete assignment of the spectral data.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a conceptual representation of its place within the broader taxane family.
Application Notes and Protocols: Total Synthesis of Taxol (Paclitaxel) via the Nicolaou Pathway
Abstract:
This document provides a detailed overview and protocol for the total synthesis of Taxol (Paclitaxel), a prominent anticancer agent. As the total synthesis of "Taxachitriene B" is not documented in the scientific literature, this application note presents the landmark convergent synthesis developed by K.C. Nicolaou and his group as a representative example of a complex taxane (B156437) synthesis.[1][2][3][4] This note is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource including detailed experimental protocols for key transformations, tabulated quantitative data, and visualizations of the synthetic strategy and biological mechanism of action.
Introduction
Taxol (paclitaxel) is a highly oxygenated diterpenoid natural product, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[3][4] It is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[3] Taxol's mechanism of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5][6]
The Nicolaou total synthesis of Taxol, achieved in 1994, is a landmark in organic chemistry, showcasing a convergent strategy where complex fragments of the molecule are synthesized independently before being coupled together.[1][2] This approach is often more efficient for the synthesis of complex molecules than a linear synthesis. The key features of the Nicolaou synthesis include the construction of the A and C rings, followed by their coupling to form the central eight-membered B ring through key reactions like the Shapiro reaction and a McMurry pinacol (B44631) coupling.[1][2][7]
Retrosynthetic Analysis
The convergent strategy for the total synthesis of Taxol by the Nicolaou group is illustrated in the following retrosynthetic diagram. The molecule is disconnected into three main fragments: the A ring, the C ring, and the side chain, which is attached in the final steps of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 3. Total synthesis of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Taxol induces caspase-10-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-based Assay Design for Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a diterpenoid compound of interest for its potential therapeutic properties. As a member of the diverse terpene family, it is hypothesized to possess biological activities such as cytotoxicity, anti-inflammatory, and apoptosis-inducing effects, similar to other compounds in its class. These application notes provide a comprehensive guide for the initial cell-based screening of this compound to elucidate its mechanism of action and potential as a therapeutic agent. The following protocols detail established methodologies for assessing cytotoxicity, apoptosis, and cell cycle alterations in response to this compound treatment.
I. Cytotoxicity and Cell Viability Assays
A primary step in evaluating the biological activity of a novel compound is to determine its effect on cell viability and proliferation. The following assays are recommended to quantify the cytotoxic potential of this compound.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[2]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
B. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[4]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Data Presentation: Cytotoxicity Assays
| Assay | Cell Line | Treatment Duration (h) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MTT | MCF-7 | 24 | ||
| 48 | ||||
| 72 | ||||
| MTT | A549 | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | MCF-7 | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | A549 | 24 | ||
| 48 | ||||
| 72 |
Caption: Representative table for summarizing cytotoxicity data.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound.
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.[5] The following assays can determine if this compound induces apoptosis.
A. Annexin (B1180172) V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
B. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Assays to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound as described for the Annexin V assay.
-
Cell Lysis: Lyse the cells to release their contents.
-
Caspase Reaction: Use a commercially available fluorometric or colorimetric caspase activity assay kit. This typically involves incubating the cell lysate with a specific caspase substrate conjugated to a fluorophore or a chromophore.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.
Data Presentation: Apoptosis Assays
| Assay | Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Annexin V/PI | MCF-7 | Vehicle Control | |||
| This compound (IC50) | |||||
| Positive Control | |||||
| Caspase-3/7 Activity | MCF-7 | Vehicle Control | 1.0 (Fold Change) | ||
| This compound (IC50) | |||||
| Positive Control |
Caption: Representative table for summarizing apoptosis data.
Apoptosis Signaling Pathway
Caption: Potential apoptosis pathways induced by this compound.
III. Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[8][9] Flow cytometry analysis of DNA content can reveal at which phase of the cell cycle (G0/G1, S, or G2/M) cells are accumulating after treatment with this compound.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the apoptosis assays.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a DNA-binding dye such as propidium iodide (PI) or DAPI, in the presence of RNase to prevent staining of double-stranded RNA.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Analysis
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | |||
| This compound (IC50/2) | ||||
| This compound (IC50) | ||||
| Positive Control |
Caption: Representative table for summarizing cell cycle analysis data.
Cell Cycle Analysis Workflow
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
The protocols outlined in these application notes provide a robust framework for the initial characterization of the cellular effects of this compound. By systematically evaluating its cytotoxicity, apoptosis-inducing potential, and impact on the cell cycle, researchers can gain valuable insights into its mechanism of action and potential as a novel therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Apoptosis Assays | Thermo Fisher Scientific - SE [thermofisher.com]
- 6. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cell Cycle Analysis [labome.com]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Microtubule Polymerization Assay with Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules makes them a key target for anticancer drug development.[1] Compounds that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents.
Taxachitriene B is a novel taxane (B156437) derivative under investigation for its potential as a microtubule-stabilizing agent. Similar to the well-characterized drug Paclitaxel (Taxol), this compound is hypothesized to bind to β-tubulin within the microtubule polymer, promoting tubulin assembly and stabilizing the resulting microtubule structure.[2][3][4] This action disrupts the delicate balance of microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.
These application notes provide a comprehensive protocol for characterizing the in vitro effect of this compound on microtubule polymerization using a turbidity-based spectrophotometric assay. This method allows for the quantitative analysis of the compound's effect on the rate and extent of tubulin polymerization.
Principle of the Assay
The in vitro microtubule polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance). This turbidity-based assay allows for real-time monitoring of the three distinct phases of microtubule polymerization: nucleation, growth (elongation), and steady state.
-
Nucleation: The initial and rate-limiting step where tubulin dimers associate to form short, unstable oligomers.
-
Growth: The elongation phase where tubulin dimers are rapidly added to the ends of the nucleated microtubules.
-
Steady State: A dynamic equilibrium where the rate of polymerization is balanced by the rate of depolymerization.
By measuring the change in absorbance at 340 nm over time, the kinetics of microtubule polymerization can be determined. Compounds that affect microtubule dynamics, such as this compound, will alter the polymerization curve. Stabilizing agents are expected to increase the rate and extent of polymerization.
Experimental Protocols
Materials and Reagents
-
Lyophilized Bovine Brain Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM in water)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (Taxol) (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
Pre-chilled 96-well, UV-transparent microplates
-
Temperature-controlled microplate spectrophotometer
Preparation of Reagents
-
Tubulin Stock Solution (10 mg/mL): Reconstitute lyophilized tubulin in an appropriate volume of ice-cold General Tubulin Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
GTP Stock (100 mM): Dissolve GTP in water, aliquot, and store at -80°C.
-
Tubulin Polymerization Mix (3 mg/mL): On ice, dilute the tubulin stock solution to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Prepare this mix immediately before use and keep it on ice.
-
Compound Dilutions (10x): Prepare serial dilutions of this compound and Paclitaxel in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to minimize effects on polymerization. Prepare a vehicle control with the same final concentration of DMSO.
Assay Procedure
-
Pre-warm the microplate spectrophotometer to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (this compound, Paclitaxel, or vehicle control) into the wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
Data Presentation
The effect of this compound on microtubule polymerization can be quantified by analyzing the polymerization curves. Key parameters to determine are the maximum velocity (Vmax) of polymerization and the total polymer mass at steady state.
| Compound | Concentration (µM) | Vmax (ΔAbs/min) | Polymer Mass (Abs at 60 min) | Fold Change vs. Vehicle (Vmax) | Fold Change vs. Vehicle (Polymer Mass) |
| Vehicle (DMSO) | - | 0.005 | 0.20 | 1.0 | 1.0 |
| Paclitaxel | 10 | 0.020 | 0.35 | 4.0 | 1.75 |
| This compound | 1 | 0.010 | 0.25 | 2.0 | 1.25 |
| This compound | 5 | 0.018 | 0.33 | 3.6 | 1.65 |
| This compound | 10 | 0.022 | 0.36 | 4.4 | 1.80 |
Table 1: Hypothetical data summarizing the effect of this compound and Paclitaxel on in vitro microtubule polymerization.
The half-maximal effective concentration (EC50) for this compound can be determined by plotting the Vmax or polymer mass as a function of compound concentration and fitting the data to a dose-response curve.
| Compound | EC50 for Vmax (µM) | EC50 for Polymer Mass (µM) |
| This compound | 2.5 | 3.0 |
Table 2: Hypothetical EC50 values for this compound on microtubule polymerization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the IC50 of Taxachitriene B in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a member of the taxane (B156437) family of diterpenoids, a class of compounds that have demonstrated significant potential in oncology. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are widely used as chemotherapeutic agents for a variety of cancers, including ovarian, breast, and lung cancer.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.[1][2] By stabilizing microtubules, taxanes inhibit the normal dynamic instability required for mitotic spindle assembly, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound against a specific biological process, such as cell proliferation.[4] Determining the IC50 value of this compound across a panel of cancer cell lines is a fundamental first step in assessing its potential as a novel anti-cancer agent. This document provides detailed protocols for three common colorimetric and luminescent assays used to determine IC50 values: the MTT, SRB, and CellTiter-Glo® assays.
Data Presentation
As of the current literature review, specific IC50 values for this compound against various cancer cell lines are not widely available. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This standardized format will facilitate the clear and comparative presentation of results.
| Cancer Type | Cell Line | IC50 (µM) of this compound | Assay Used | Incubation Time (hrs) |
| e.g., Breast Cancer | MCF-7 | MTT | 48 | |
| e.g., Ovarian Cancer | SKOV-3 | SRB | 72 | |
| e.g., Lung Cancer | A549 | CellTiter-Glo® | 72 | |
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines. It is crucial to optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[5]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.[6]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[7]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.[7]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.[9]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[7]
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)[11]
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid[11]
-
1% (v/v) acetic acid[11]
-
10 mM Tris base solution (pH 10.5)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[12][13] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well microplates[14]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
For adherent cells, seed cells in an opaque-walled plate at a predetermined optimal density and allow them to attach overnight.[14]
-
Include control wells containing medium without cells for background luminescence measurement.[14]
-
Prepare and add serial dilutions of this compound as described in the MTT protocol.
-
Include vehicle control wells.[14]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[14]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.[15]
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).[14]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.[14]
-
Mandatory Visualization
Signaling Pathway
Taxanes, including presumably this compound, exert their cytotoxic effects by interfering with the normal function of microtubules.[2] This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound using a cell-based assay.
Caption: General experimental workflow for IC50 determination.
References
- 1. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a diterpenoid compound belonging to the taxane (B156437) family, which are of significant interest in pharmacological research due to their potential biological activities. The hydrophobic nature of this compound presents challenges for its solubilization in aqueous media, which is a critical step for in vitro and in vivo studies. These application notes provide a comprehensive guide to the solubility of this compound and detailed protocols for its preparation in solutions suitable for experimental use. Additionally, a potential signaling pathway relevant to the broader class of taxane compounds is described.
Solubility Data
| Solvent | Solubility | Concentration Limit in Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Typically ≤ 1% (v/v) to avoid cytotoxicity[2] | Recommended for creating high-concentration stock solutions. |
| Acetone | Soluble[1] | Not commonly used directly in cell culture due to high volatility and toxicity. | Useful for initial solubilization before further dilution. |
| Chloroform | Soluble[1] | Not suitable for biological assays. | Can be used for chemical analysis and purification purposes. |
| Dichloromethane | Soluble[1] | Not suitable for biological assays. | Can be used for chemical analysis and purification purposes. |
| Ethyl Acetate | Soluble | Not suitable for biological assays. | Can be used for chemical analysis and purification purposes. |
| Ethanol | Likely Soluble | Typically ≤ 1% (v/v) | Often used for dissolving hydrophobic compounds for biological assays. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 600 g/mol * (1000 mg / 1 g) = 6 mg.
-
-
Accurately weigh 6 mg of this compound powder.
-
Dissolution in DMSO:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
-
Storage:
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium. It is crucial to minimize the final DMSO concentration to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration of this compound and DMSO. The final DMSO concentration should ideally be below 1% (v/v).
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO.
-
Vortex the intermediate dilution gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM this compound in 0.1% DMSO.
-
Gently mix the final working solution before adding it to the cells.
-
-
Solvent Control:
-
It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples.
-
Diagrams
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
B-Cell Receptor (BCR) Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many anti-cancer agents interfere with key signaling pathways that regulate cell survival and proliferation. The B-cell receptor (BCR) signaling pathway is a critical pathway in B-cell malignancies and a target for various therapeutic agents.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
References
Application Notes and Protocols for In Vivo Administration of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following experimental protocols for Taxachitriene B are generalized and hypothetical, based on common practices for taxane-class compounds. Specific parameters such as solubility, optimal vehicle, Maximum Tolerated Dose (MTD), and efficacious dose must be determined empirically for this compound. This document serves as a foundational guide to be adapted based on experimental findings.
Introduction
This compound is a member of the taxane (B156437) family of diterpenoids, a class of compounds that have shown significant promise as anti-cancer agents. The in vivo administration of taxanes is often challenged by their low aqueous solubility. This document outlines a generalized protocol for the preparation and in vivo administration of this compound for preclinical research, including methodologies for determining the maximum tolerated dose and evaluating anti-tumor efficacy in murine models.
Materials and Reagents
-
This compound (purity >98%)
-
Vehicle components (select based on solubility studies):
-
Cremophor® EL (Sigma-Aldrich)
-
Ethanol (Dehydrated, USP grade)
-
Sterile Saline (0.9% NaCl)
-
Tween® 80 (Polysorbate 80) (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO) (Hybridoma grade)
-
Polyethylene glycol 400 (PEG400) (Sigma-Aldrich)
-
-
Sterile syringes and needles (various gauges)
-
Animal models (e.g., BALB/c or athymic nude mice, 6-8 weeks old)
-
Tumor cell line (e.g., murine breast cancer 4T1, human ovarian cancer A2780)
-
Cell culture reagents
-
Anesthetic (e.g., Isoflurane)
-
Calipers for tumor measurement
-
Standard laboratory equipment for animal handling and dosing
Experimental Protocols
Vehicle Formulation and Preparation of this compound Solution
Due to the characteristic poor aqueous solubility of taxanes, a suitable vehicle is critical for in vivo administration. Preliminary solubility studies are essential to determine the optimal solvent system for this compound.
Protocol for Vehicle Preparation (Example: Cremophor EL/Ethanol/Saline)
-
Prepare a 1:1 (v/v) solution of Cremophor® EL and dehydrated ethanol. This is the stock vehicle concentrate.
-
To prepare the final dosing solution, dissolve the calculated amount of this compound powder in the stock vehicle concentrate by gentle vortexing or sonication.
-
Once fully dissolved, add sterile saline to the desired final concentration, typically in a ratio of 1 part vehicle concentrate to 4 parts saline (final vehicle composition: 10% Cremophor® EL, 10% Ethanol, 80% Saline).
-
The final solution should be clear and free of precipitation. Prepare fresh on the day of administration.
Table 1: Example Vehicle Compositions for Poorly Soluble Compounds
| Vehicle Component | Concentration Range | Administration Route | Notes |
| Cremophor® EL/Ethanol | 5-10% each | Intravenous (IV) | Can cause hypersensitivity reactions. Pre-medication may be needed. |
| Tween® 80/Ethanol | 5-10% each | Intravenous (IV) | Alternative to Cremophor EL, may also induce side effects. |
| DMSO/PEG400/Saline | 5-10% / 20-40% | Intraperitoneal (IP) | DMSO can have biological effects. Use lowest effective concentration. |
| 2-Hydroxypropyl-β-cyclodextrin | 20-40% in water | IV, IP, Oral | Generally well-tolerated, can improve solubility significantly. |
Determination of Maximum Tolerated Dose (MTD)
The MTD study is crucial to identify a dose that is tolerable for the animals while having a therapeutic effect.
Protocol for MTD Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c), with 3-5 mice per group.
-
Dose Escalation: Start with a low dose of this compound (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 2, 5, 10, 20, 40 mg/kg). A vehicle control group is mandatory.
-
Administration: Administer this compound via the intended route (e.g., intravenous tail vein injection or intraperitoneal injection) once daily or on an alternating day schedule for a defined period (e.g., 1-2 weeks).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur, hunched posture).
-
Signs of distress.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss) in the treated group.
Table 2: Example MTD Study Data Presentation
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations |
| Vehicle Control | 5 | +2.5 | 0/5 | Normal |
| 5 | 5 | -1.8 | 0/5 | Normal |
| 10 | 5 | -5.2 | 0/5 | Mild lethargy |
| 20 | 5 | -12.7 | 1/5 | Significant lethargy |
| 40 | 5 | -21.3 | 3/5 | Severe distress |
In Vivo Tumor Model Efficacy Study
This protocol outlines a typical xenograft or syngeneic tumor model to evaluate the anti-cancer efficacy of this compound.
Protocol for Efficacy Study
-
Tumor Cell Implantation:
-
For a xenograft model, subcutaneously inject a human tumor cell line (e.g., 1 x 10^6 A2780 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
For a syngeneic model, use a murine tumor cell line in an immunocompetent mouse strain (e.g., 1 x 10^5 4T1 cells in BALB/c mice).
-
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose below the MTD, e.g., 15 mg/kg)
-
Group 3: Positive Control (e.g., Paclitaxel at a known effective dose)
-
-
Treatment: Administer the treatments as per the defined schedule (e.g., every other day for 3 weeks).
-
Tumor Measurement: Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point. At the endpoint, mice are euthanized, and tumors are excised and weighed.
Table 3: Example Efficacy Study Data Presentation
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Mean Tumor Weight at Endpoint (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | 1.9 ± 0.25 | +3.1 |
| This compound (15 mg/kg) | 450 ± 95 | 0.5 ± 0.12 | -8.5 |
| Paclitaxel (10 mg/kg) | 620 ± 110 | 0.7 ± 0.15 | -10.2 |
Visualizations
Caption: Workflow for Determining the Maximum Tolerated Dose (MTD).
Caption: Experimental Workflow for an In Vivo Tumor Efficacy Study.
Caption: Hypothetical Signaling Pathway for this compound Action.
Application Notes and Protocols for the Quantification of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a naturally occurring taxane (B156437) diterpenoid found in plants of the Taxus genus, such as Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.
These application notes provide a detailed protocol for the quantification of this compound in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific certified reference standard and validated method for this compound are not widely available, this document outlines a robust method adapted from established protocols for the closely related and structurally similar taxane, taxine (B1234092) B.[1][2][3]
Analytical Standard
An analytical standard is a highly purified compound used as a reference material in quantitative analysis. For accurate quantification of this compound, a certified reference material is required.
Product Information:
| Parameter | Details |
| Compound Name | This compound |
| CAS Number | 167906-75-4 |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.65 g/mol |
| Potential Supplier | Immunomart |
| Storage | -20°C |
Note: Availability from suppliers should be confirmed independently.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for the extraction and purification of taxanes from biological matrices.[1][2]
Materials:
-
SPE Cartridges: C18, 500 mg, 3 mL
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, tissue homogenate, plant extract)
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as docetaxel, can be used.
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Spike the sample with the internal standard. Dilute the sample with water (1:1, v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute this compound and the internal standard with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (adapted from taxine B methods):
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ (this compound) | m/z 595.3 (predicted) |
| Product Ions (this compound) | To be determined by infusion of the analytical standard. |
| Internal Standard (Docetaxel) | Precursor Ion: m/z 808.4; Product Ions: m/z 527.2, 286.1 |
| Collision Gas | Argon |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Quantitative Data (Reference Values for Taxine B)
The following table summarizes typical quantitative performance data for the analysis of taxine B, which can be used as a benchmark for the developed this compound method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.4 ng/mL |
| Limit of Quantification (LOQ) | ~2 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Diagrams
Experimental Workflow
Caption: Workflow for this compound quantification.
General Signaling Pathway for Taxanes
Taxanes, as a class of compounds, are known to exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis.
Caption: General mechanism of action for taxanes.
Conclusion
This document provides a comprehensive framework for the development of a quantitative analytical method for this compound. The outlined protocols for sample preparation and LC-MS/MS analysis, adapted from established methods for similar taxanes, offer a robust starting point for researchers. The successful implementation of this method will enable accurate quantification of this compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications. It is recommended to perform a full method validation according to relevant guidelines once a certified reference standard for this compound is procured.
References
Application Notes and Protocols for the Derivatization of the Taxane Scaffold to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the taxane (B156437) scaffold, a core structure of widely used anticancer agents like Paclitaxel and Docetaxel. The aim is to guide the development of new analogs with improved therapeutic profiles, including enhanced activity, better solubility, and the ability to overcome multidrug resistance.
Introduction to Taxane Derivatization
Taxanes are a class of diterpenoid compounds that have proven to be highly effective in the treatment of various cancers, including ovarian, breast, and lung cancer. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. However, challenges such as poor water solubility and the emergence of drug resistance have necessitated the development of new taxane derivatives with superior pharmacological properties.
Strategic modification of the taxane core at specific positions can significantly impact the biological activity and physicochemical properties of these molecules. This document outlines key derivatization strategies, presents structure-activity relationship (SAR) data, and provides detailed experimental protocols for the synthesis and evaluation of novel taxane analogs.
Key Derivatization Sites and Structure-Activity Relationships (SAR)
The taxane scaffold offers several positions for chemical modification. The most extensively studied sites include the C-2, C-7, and C-10 positions on the baccatin (B15129273) III core, as well as the C-13 side chain.
C-13 Side Chain: The ester side chain at the C-13 position is absolutely critical for the anticancer activity of taxanes. Any significant alteration to this side chain typically results in a dramatic loss of function.
C-2 Position: The benzoyl group at the C-2 position is important for activity. While its complete removal is detrimental, modifications to the aromatic ring can be tolerated and have even led to derivatives with enhanced potency. For instance, analogs with meta-substituted aroyl groups at C-2 have demonstrated improved activity compared to the parent compound.
C-7 Position: The hydroxyl group at the C-7 position is not essential for activity. Its removal or modification can be a viable strategy to improve properties like solubility or to attach linkers for drug delivery systems without significantly compromising cytotoxicity. For example, 7-deoxy-paclitaxel exhibits comparable activity to Paclitaxel.
C-10 Position: The acetyl group at the C-10 position is also not critical for the compound's activity. Its removal yields 10-deacetylpaclitaxel, which retains significant biological activity and serves as a key precursor for the semi-synthesis of Docetaxel.
Data Presentation: Cytotoxicity of Paclitaxel Derivatives
The following table summarizes the in vitro cytotoxicity of various Paclitaxel derivatives against different human cancer cell lines. The data is presented as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Modification | Cell Line | IC50 / GI50 (nM) | Reference |
| Paclitaxel | - | MCF-7 (Breast) | 1 - 3 | [1] |
| 7-deoxy-paclitaxel | Removal of C-7 hydroxyl | Various | Comparable to Paclitaxel | [2] |
| 10-deacetylpaclitaxel | Removal of C-10 acetyl | Various | Retains significant activity | [2] |
| C-2 m-azidobenzoyl analog | meta-azido substitution on C-2 benzoyl group | Various | ~6-fold more cytotoxic than Paclitaxel | [3] |
| 2'-(2-bromohexanoyl)-paclitaxel | Bromoacyl chain at 2'-position | MCF-7 (Breast) | 3 | [1] |
| 2'-(2-bromooctanoyl)-paclitaxel | Bromoacyl chain at 2'-position | MCF-7 (Breast) | 3 | |
| 2'-(2-bromododecanoyl)-paclitaxel | Bromoacyl chain at 2'-position | MCF-7 (Breast) | 3 | |
| 2'-(2-bromotetradecanoyl)-paclitaxel | Bromoacyl chain at 2'-position | MCF-7 (Breast) | 20 | |
| 2'-(2-bromohexadecanoyl)-paclitaxel | Bromoacyl chain at 2'-position | MCF-7 (Breast) | 70 | |
| Docetaxel Analog 23 | D-ring modified | Various | ≤5 | |
| Docetaxel Analog 27 | D-ring modified | Various | ≤5 | |
| Docetaxel Analog 29 | D-ring modified | Various | ≤5 |
Experimental Protocols
General Synthesis of C-7 Modified Paclitaxel Analogs
This protocol describes a general method for the derivatization of the C-7 hydroxyl group of Paclitaxel.
Materials:
-
Paclitaxel
-
Anhydrous Pyridine (B92270)
-
Desired Acid Chloride or Anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve Paclitaxel in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acid chloride or anhydride (1.1 to 1.5 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired C-7 modified Paclitaxel analog.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic activity of the synthesized taxane derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized taxane derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the taxane derivatives in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Taxane-Induced Microtubule Stabilization and Apoptosis
The primary mechanism of action of taxanes is the stabilization of microtubules, which disrupts the normal process of mitosis. This leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: Taxane-induced signaling cascade.
Experimental Workflow for Derivative Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel taxane derivatives.
Caption: Workflow for taxane derivative development.
Downstream Signaling Effects: Androgen Receptor Pathway
In prostate cancer, taxanes have been shown to have effects beyond microtubule stabilization. They can inhibit the nuclear translocation and activity of the androgen receptor (AR), a key driver of prostate cancer growth. This provides an additional mechanism for their therapeutic efficacy in this cancer type.
Caption: Taxane impact on AR signaling.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Taxachitriene B Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Taxachitriene B, a key precursor in the biosynthetic pathway of the anticancer drug Taxol®.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your this compound synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Poor expression or solubility of Taxadiene Synthase (TASY): The enzyme responsible for the initial step in the pathway may not be expressing at high enough levels or may be forming insoluble aggregates.[1] | 1. Optimize Codon Usage: Ensure the TASY gene sequence is optimized for the expression host (e.g., S. cerevisiae, E. coli).2. Use Fusion Tags: Fuse solubility-enhancing tags, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of TASY to improve its solubility and expression.[2][3] 3. Co-expression with Chaperones: Co-express molecular chaperones to assist in the proper folding of TASY. |
| Insufficient Precursor Supply (Geranylgeranyl Diphosphate (B83284) - GGPP): The upstream pathway providing the GGPP substrate may be a bottleneck. | 1. Overexpress Upstream Pathway Genes: Increase the expression of genes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to boost GGPP production.[4] 2. Downregulate Competing Pathways: Reduce the expression of enzymes that divert GGPP to other metabolic pathways. | |
| Suboptimal Fermentation/Culture Conditions: Temperature, pH, and media composition can significantly impact enzyme activity and cell growth. | 1. Optimize Temperature: Experiment with lower cultivation temperatures (e.g., 20°C) as this has been shown to improve TASY expression and taxadiene titre.[1] 2. Media Optimization: Test different culture media to find the optimal composition for cell growth and product formation. 3. Fed-batch Fermentation: Implement a fed-batch strategy to control substrate availability and maintain optimal conditions for an extended period. | |
| Presence of Impurities or Byproducts | Promiscuous Enzyme Activity: TASY or subsequent modifying enzymes may produce alternative products. | 1. Enzyme Engineering: Use protein engineering techniques to improve the selectivity of TASY for the desired taxadiene isomer. 2. Purification Strategy: Develop a robust downstream purification process using chromatography techniques (e.g., HPLC) to separate this compound from related taxanes. |
| Inconsistent Results Between Batches | Variability in Inoculum or Culture Conditions: Inconsistent starting cultures or slight variations in experimental parameters can lead to different outcomes. | 1. Standardize Inoculum Preparation: Use a consistent method for preparing your seed cultures.2. Precise Control of Parameters: Ensure tight control over temperature, pH, aeration, and media composition for all fermentations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary bottleneck in increasing the yield of this compound?
A1: A critical bottleneck is often the low expression and poor solubility of Taxadiene Synthase (TASY), the first committed enzyme in the Taxol biosynthetic pathway. This can be addressed by employing strategies such as multi-copy chromosomal integration of the TASY gene and using fusion protein tags to enhance solubility.
Q2: How can I increase the supply of the precursor, geranylgeranyl diphosphate (GGPP)?
A2: To enhance the GGPP supply, you can overexpress key enzymes in the upstream isoprenoid biosynthesis pathway, such as those in the mevalonate (MVA) pathway in yeast. Additionally, creating fusion proteins of enzymes that act sequentially in the pathway, such as geranylgeranyl diphosphate synthase (GGPPS) and taxadiene synthase (TASY), can improve the flux towards taxadiene formation.
Q3: What impact does cultivation temperature have on this compound synthesis?
A3: Cultivation temperature can have a significant effect on yield. Studies have shown that reducing the temperature from 30°C to 20°C can lead to a substantial increase in the final taxadiene titre. This is likely due to improved protein folding and stability of TASY at lower temperatures.
Q4: Are there alternative hosts to E. coli or S. cerevisiae for producing this compound?
A4: Yes, other host organisms are being explored. For instance, Yarrowia lipolytica, an oleaginous yeast, has been successfully engineered to produce taxadiene. Plant-based systems, such as transient expression in Nicotiana benthamiana, are also a promising alternative for producing Taxol precursors.
Q5: How can I minimize the formation of unwanted byproducts?
A5: The formation of byproducts can sometimes be attributed to the promiscuity of the enzymes in the pathway. Engineering the taxadiene synthase to improve its selectivity for the desired product is one approach. Furthermore, optimizing the expression levels of the subsequent modifying enzymes (e.g., cytochrome P450s) can help steer the reaction towards the desired this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving taxadiene (the precursor to this compound) yield.
Table 1: Effect of TASY Engineering and Expression Strategies on Taxadiene Titer
| Strategy | Host Organism | Fold Improvement | Final Titer (mg/L) | Reference |
| Multi-copy chromosomal integration of TASY with fusion tags | Saccharomyces cerevisiae | 22-fold | 57 ± 3 | |
| Fusion of TASY with SUMO tag | Yarrowia lipolytica | - | 23.7 (in shake flask) | |
| Fusion of GGPPS and TASY | Saccharomyces cerevisiae | - | 21.8 | |
| Knockout of protease PRB1 and multi-copy integration of TASY | Saccharomyces cerevisiae | - | 282.4 (in shake flask) |
Table 2: Impact of Cultivation Conditions on Taxadiene Titer
| Condition | Host Organism | Titer (mg/L) | Reference |
| Optimized fed-batch fermentation | Yarrowia lipolytica | 101.4 | |
| Reduced cultivation temperature (20°C) | Saccharomyces cerevisiae | 129 ± 15 | |
| Optimized fed-batch fermentation | Saccharomyces cerevisiae | 878.5 |
Experimental Protocols
Protocol 1: Improving TASY Solubility and Expression using Fusion Tags in S. cerevisiae
This protocol outlines the general steps for expressing TASY with a solubility-enhancing tag.
-
Gene Synthesis and Codon Optimization: Synthesize the gene encoding Taxadiene Synthase (TASY) with codon optimization for S. cerevisiae.
-
Vector Construction:
-
Select a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or an integrative vector).
-
Clone the gene for a solubility-enhancing tag (e.g., SUMO or MBP) upstream of the TASY gene, ensuring they are in the same reading frame.
-
Place the fusion construct under the control of a strong, inducible promoter (e.g., GAL1).
-
-
Yeast Transformation: Transform the constructed plasmid into a suitable S. cerevisiae strain.
-
Protein Expression:
-
Grow the transformed yeast cells in a selective medium to an appropriate optical density.
-
Induce protein expression by adding the inducer (e.g., galactose) to the medium.
-
Incubate the culture at an optimized temperature (e.g., 20°C) for a set period (e.g., 48-72 hours).
-
-
Cell Lysis and Protein Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells to release the intracellular proteins.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein fractions by SDS-PAGE and Western blotting (if an antibody is available) to confirm the expression and solubility of the fusion protein.
-
-
Activity Assay: Perform an in vitro or in vivo assay to measure the production of taxadiene from GGPP to confirm the functionality of the expressed enzyme.
Visualizations
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Caption: Troubleshooting workflow for low this compound yield.
References
Overcoming solubility issues with Taxachitriene B in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with Taxachitriene B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a taxane (B156437) diterpenoid, a class of natural compounds known for their potential therapeutic properties. Like many other diterpenoids, this compound is a lipophilic molecule, meaning it has poor solubility in water and aqueous buffers commonly used in biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for preparing high-concentration stock solutions for in vitro assays. Other suitable solvents include ethanol, dimethylformamide (DMF), chloroform, dichloromethane, and acetone.[1] For cell-based assays, high-purity, anhydrous DMSO is recommended.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[2] Here are several strategies to mitigate this:
-
Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer or medium slowly and dropwise while gently vortexing or stirring. This helps to disperse the compound more effectively and can prevent immediate precipitation.
-
Lower the Final Concentration: Reducing the final concentration of this compound in your assay may keep it in solution.
-
Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity and other off-target effects. A concentration of 0.1% (v/v) or less is generally considered safe for most cell lines.[1][3][4][5] However, some robust cell lines may tolerate up to 0.5% or even 1%.[1][3] It is crucial to perform a DMSO tolerance control experiment for your specific cell line to determine the maximum concentration that does not affect cell viability or the experimental readout.[6]
Q5: How should I store my this compound stock solutions?
For long-term storage, it is best to store this compound as a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the absorption of water by the solvent.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results. | Compound precipitation leading to inaccurate dosing. | 1. Visually inspect all solutions for precipitation before use. 2. Follow the recommended dilution protocols (slow, stepwise addition). 3. Consider lowering the final assay concentration of this compound. 4. Perform a solvent tolerance test to ensure the DMSO concentration is not affecting the cells. |
| Low or no observed biological activity. | The actual concentration of soluble compound is much lower than the intended concentration due to precipitation. | 1. Prepare a fresh stock solution in high-purity, anhydrous DMSO. 2. Use sonication or gentle warming (to 37°C) to aid initial dissolution of the powder in the organic solvent.[2] 3. Optimize the dilution procedure to minimize precipitation. |
| Vehicle control (e.g., DMSO) shows a significant effect. | The concentration of the solvent is too high and is causing cellular stress or other off-target effects. | 1. Determine the maximum tolerated DMSO concentration for your cell line with a dose-response experiment. 2. Reduce the final DMSO concentration in your assay to a non-toxic level (ideally ≤ 0.1%).[4][5][6] |
Solubility Data for Common Solvents
| Solvent | Approximate Solubility of Paclitaxel | Notes |
| DMSO | ~5 mg/mL[7] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~1.5 mg/mL[7] | Can be used as an alternative to DMSO. |
| DMF | ~5 mg/mL[7] | Another alternative for stock solution preparation. |
| DMSO:PBS (1:10) | ~0.1 mg/mL[7] | Illustrates the significant drop in solubility in aqueous solutions, even with a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound should be obtained from the supplier).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Solvent Tolerance Assay for a Cell Line
This protocol outlines how to determine the maximum tolerated DMSO concentration for your cell line using an MTT assay for cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (v/v). Also include a medium-only control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of a blank well (medium, MTT, and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the 0% DMSO control wells (which represent 100% viability).
-
Plot cell viability (%) against the DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting solubility issues with this compound.
Hypothetical Signaling Pathway for Taxane-Induced Apoptosis
Taxanes, the class of compounds this compound belongs to, are known to stabilize microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis through various signaling pathways.[8]
Caption: A potential signaling pathway for taxane-induced apoptosis.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Compounds in DMSO Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of chemical compounds, such as Taxachitriene B, when dissolved and stored in dimethyl sulfoxide (B87167) (DMSO). Since the stability of a specific compound can be influenced by various factors, this guide offers general best practices, troubleshooting advice, and a protocol to assess the stability of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a compound like this compound in a DMSO solution?
A1: Several factors can influence the stability of a compound in DMSO:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can lead to the hydrolysis of susceptible compounds.[3] In fact, water is often a more significant factor in compound degradation than oxygen.[4][5]
-
Storage Temperature: While storing stock solutions at low temperatures (-20°C or -80°C) is generally recommended for long-term stability, the specific temperature can be critical.[2][6] Some studies have shown that many compounds are stable for extended periods even at 4°C or room temperature, but this is highly compound-specific.[3] An accelerated stability study at 40°C can provide an indication of long-term stability at lower temperatures.[4][5][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and potentially lead to compound precipitation or degradation for some molecules.[1] However, studies on diverse sets of compounds have shown no significant loss after multiple freeze-thaw cycles.[4][5][8] It is best practice to aliquot stock solutions into single-use volumes to minimize this risk.[2]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.[3]
-
Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.[1] Storing solutions in amber vials can mitigate this issue.[1]
-
Compound Purity: The initial purity of the compound can affect its stability in solution.[3]
Q2: How can I tell if my this compound solution in DMSO is degrading?
A2: Signs of degradation can include:
-
A decrease in the expected biological activity of your compound over time.[2]
-
The appearance of new peaks in your analytical chromatogram (e.g., by HPLC or LC-MS) that were not present in the freshly prepared sample.[2]
-
A decrease in the peak area of the parent compound in your chromatogram over time.[7]
-
Visible changes in the solution, such as a change in color.
Q3: What are the best practices for preparing and storing this compound stock solutions in DMSO?
A3: To ensure the optimal stability of your compound:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO from a freshly opened bottle, as absorbed moisture can impact both solubility and stability.[1][9]
-
Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming (e.g., to 37°C) and sonication can aid in dissolving many compounds.[1][10]
-
Storage Containers: Store your solutions in tightly sealed vials.[2] While studies have shown no significant difference between glass and polypropylene (B1209903) containers for many compounds, glass is often preferred to avoid potential adsorption to plastic surfaces.[3][4][5][11] Amber vials are recommended for light-sensitive compounds.[1]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize moisture absorption.[2][6][10]
-
Storage Temperature: For long-term storage, -20°C or -80°C is generally recommended.[2][6]
Troubleshooting Guide
Issue 1: My this compound solution in DMSO appears cloudy or has a precipitate.
-
Possible Cause: The compound may have come out of solution. This can happen if the concentration is too high, or after freeze-thaw cycles.[1] It can also be due to the use of "wet" DMSO, which can decrease the solubility of some compounds.[2]
-
Solution: Before use, visually inspect the thawed solution. If a precipitate is present, gently warm the vial (e.g., to 37°C) and vortex or sonicate to redissolve the compound completely.[1][10] To prevent this, consider preparing a slightly lower stock concentration and always use anhydrous DMSO.[10]
Issue 2: I am seeing inconsistent results in my experiments using a this compound stock solution.
-
Possible Cause: This could be due to the degradation of the compound, or precipitation leading to an inaccurate concentration in the solution used for the experiment.
-
Solution: Assess the stability of your compound using the experimental protocol outlined below. Prepare fresh stock solutions regularly and store them properly in single-use aliquots. Always ensure any precipitate is fully redissolved before making dilutions.
Issue 3: My this compound precipitates when I dilute it into an aqueous medium for my experiment.
-
Possible Cause: Many compounds that are soluble in DMSO are poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer or cell culture medium, the compound can precipitate.[10]
-
Solution: To avoid this, you can try making further dilutions of the concentrated stock in DMSO before adding it to the aqueous medium.[9] It's also important to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[6]
Summary of Compound Stability in DMSO
The following table summarizes general findings on the stability of compounds stored in DMSO under various conditions. Note that these are general observations, and the stability of a specific compound like this compound should be experimentally verified.
| Condition | Observation | Citation |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C. 85% of compounds were found to be stable in DMSO with 10% water for 2 years at 4°C. | [4][5][12] |
| Freeze/Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze/thaw cycles. | [3][4][5] |
| Water Content | Water is a more significant factor in compound loss than oxygen. | [4][5] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature. | [3][4][5] |
Detailed Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol describes a method to determine the stability of a compound in DMSO over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials and Reagents:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable compound with similar chromatographic properties)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber glass or polypropylene vials with screw caps
Equipment:
-
Analytical balance
-
Vortex mixer
-
Incubator or oven
-
Freezer (-20°C or -80°C)
-
HPLC or UHPLC system with a UV detector and mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock: Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Internal Standard (IS) Stock: Prepare a 10 mM stock solution of the internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample:
-
In a vial, mix an aliquot of the this compound stock solution with an equal volume of the IS stock solution.
-
Dilute this mixture with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM). This is your T0 reference sample.
-
-
Incubation Samples:
-
Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, 40°C for an accelerated study).
-
Store the vials under the specified conditions.
-
-
-
Time-Course Analysis:
-
At designated time points (e.g., 24 hours, 7 days, 1 month), retrieve a sample vial from each storage condition.
-
Prepare the sample for analysis as described in step 2 by adding the internal standard and diluting to the final analytical concentration.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method that can separate this compound from potential degradation products and the internal standard.
-
A typical reversed-phase method might use:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes).
-
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time to visualize the degradation profile.
-
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Troubleshooting workflow for compound precipitation in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Taxane Diterpenoid Isomers
Welcome to the Technical Support Center for HPLC Separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of taxane (B156437) diterpenoid isomers, with a focus on challenging separations analogous to that of Taxachitriene B isomers.
Disclaimer: Specific experimental data and protocols for this compound isomers are not widely available in published literature. The following guidance is based on established principles of HPLC and data from the separation of closely related taxane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating taxane diterpenoid isomers like this compound by HPLC?
A1: The separation of taxane diterpenoid isomers is often challenging due to their high structural similarity. These molecules may only differ in the spatial arrangement of a few functional groups or the position of double bonds, leading to very similar physicochemical properties. This results in co-elution or poor resolution with standard HPLC methods, making accurate quantification and isolation difficult. The key challenge lies in finding a chromatographic system (a combination of stationary and mobile phase) that can effectively discriminate between these subtle structural differences.
Q2: What type of HPLC column is most effective for separating taxane isomers?
A2: Reversed-phase columns, particularly C18 and C8 phases, are the most commonly used for the separation of taxanes. However, for closely related isomers, alternative stationary phases can offer different selectivities and improved resolution. Phenyl-hexyl or biphenyl (B1667301) phases can provide alternative selectivity through π-π interactions with the aromatic rings present in many taxane structures. For particularly challenging separations, exploring different particle sizes (e.g., sub-2 µm for UHPLC) or core-shell particles can enhance efficiency and resolution. In cases of stereoisomers, chiral stationary phases (CSPs) may be necessary.
Q3: How does the mobile phase composition affect the separation of taxane isomers?
A3: The mobile phase composition is a critical parameter for optimizing the separation of taxane isomers. A mixture of water and an organic modifier, typically acetonitrile (B52724) or methanol (B129727), is used in reversed-phase HPLC.
-
Organic Modifier: Acetonitrile often provides better selectivity and lower backpressure compared to methanol. The percentage of the organic modifier directly influences the retention time; a lower percentage generally leads to longer retention and potentially better resolution.
-
Additives: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is highly recommended. This can suppress the ionization of any acidic or basic functional groups on the analytes and residual silanols on the stationary phase, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A shallow gradient, where the percentage of the organic modifier is increased slowly over time, is often crucial for separating closely eluting isomers.
Q4: Can temperature be used to optimize the separation of taxane isomers?
A4: Yes, column temperature is a powerful tool for optimizing selectivity in HPLC. Varying the temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. For taxane separations, exploring temperatures between 25°C and 60°C is recommended. It is important to note that temperature effects can be complex, and the optimal temperature must be determined empirically for each specific separation. Consistent temperature control is crucial for reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of taxane diterpenoid isomers.
Poor Resolution or Co-elution of Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | 1. Switch to a column with a different selectivity (e.g., from C18 to a Phenyl-Hexyl or Biphenyl phase). 2. Consider a column with a smaller particle size or a core-shell particle column to increase efficiency. |
| Mobile Phase Not Optimized | 1. Decrease the initial percentage of the organic modifier (acetonitrile or methanol) to increase retention. 2. Implement a shallower gradient over the elution window of the isomers. 3. Evaluate both acetonitrile and methanol as the organic modifier, as they can offer different selectivities. |
| Inadequate Temperature | 1. Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 50°C) to observe changes in selectivity and resolution. |
| High Flow Rate | 1. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution. |
Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanols | 1. Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol (B1196071) activity. 2. Use a column with end-capping or a base-deactivated stationary phase. |
| Column Overload | 1. Reduce the sample concentration or the injection volume. |
| Column Contamination/Deterioration | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. If the problem persists, replace the column. |
| Extra-column Effects | 1. Ensure all tubing between the injector, column, and detector is as short as possible and has a small internal diameter. 2. Check for and tighten any loose fittings. |
Broad Peaks
| Possible Cause | Suggested Solution |
| Low Column Efficiency | 1. Ensure the column is properly packed and has not developed a void. 2. Switch to a column with a smaller particle size or a longer length. |
| High Mobile Phase Viscosity | 1. Increase the column temperature to reduce viscosity. 2. Consider switching from methanol to acetonitrile, which has a lower viscosity. |
| Sample Solvent Incompatibility | 1. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
Experimental Protocols
General Protocol for HPLC Method Development for Taxane Isomer Separation
This protocol provides a starting point for developing a separation method for taxane isomers.
-
Column Selection:
-
Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Have a column with a different selectivity (e.g., Phenyl-Hexyl) available for comparison.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC grade).
-
Filter and degas both mobile phases before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 227 nm (or as determined by UV spectrum of the analytes)
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 70% B (shallow gradient)
-
25-26 min: 70% to 95% B (column wash)
-
26-30 min: 95% B (hold)
-
30-31 min: 95% to 50% B (return to initial)
-
31-35 min: 50% B (equilibration)
-
-
-
Optimization:
-
Based on the initial results, adjust the gradient slope, initial mobile phase composition, and temperature to improve the resolution between the target isomers.
-
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: Troubleshooting flowchart for addressing peak tailing issues.
Technical Support Center: Cell Line Resistance to Taxachitriene B Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to Taxachitriene B treatment. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a natural product isolated from the Chinese yew, Taxus chinensis. While specific studies on this compound are limited, its origin from the same source as Paclitaxel strongly suggests that it functions as a microtubule-targeting agent. These agents typically work by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1]
Q2: My cell line, initially sensitive to this compound, now shows reduced responsiveness. What are the likely reasons?
A2: The observed decrease in sensitivity is likely due to the development of acquired drug resistance. Cancer cells can adapt to drug exposure through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell.[2]
-
Target Alterations: Mutations in the α- or β-tubulin subunits can prevent this compound from binding effectively to the microtubules.[2][3][4]
-
Changes in Microtubule Dynamics: Alterations in the expression of microtubule-associated proteins (MAPs) can affect microtubule stability and reduce the drug's impact.
-
Deregulation of Apoptotic Pathways: Overexpression of anti-apoptotic proteins (e.g., Bcl-2) or inhibition of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most definitive way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and comparing it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected IC50 values for this compound in the parental (sensitive) cell line.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 3. Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular responses to drugs. |
| Compound Integrity | 1. Fresh Stock: Prepare fresh stock solutions of this compound. The compound may degrade over time, even when stored correctly. 2. Solubility: Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO) before diluting in culture medium. |
| Assay Protocol | 1. Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments. 2. Incubation Time: Ensure the drug incubation time is appropriate for the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours for cytotoxicity assays). 3. Reagent Quality: Check the expiration dates and proper storage of all assay reagents (e.g., MTT, CellTiter-Glo). |
Problem 2: My cell line shows a confirmed resistant phenotype. How do I investigate the mechanism of resistance?
| Potential Mechanism | Experimental Approach |
| Increased Drug Efflux | Western Blotting: Analyze the protein expression levels of P-glycoprotein (ABCB1) in both the parental and resistant cell lines. An increased level in the resistant line suggests this as a mechanism. |
| Tubulin Mutations | Gene Sequencing: Isolate RNA from both cell lines, reverse transcribe to cDNA, and sequence the coding regions of the relevant α- and β-tubulin genes to identify potential mutations. |
| Altered Apoptotic Response | Western Blotting: Compare the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) in parental and resistant cells, both with and without this compound treatment. |
| Multi-Drug Resistance (MDR) | Cross-Resistance Testing: Determine the IC50 values of other microtubule-targeting agents (e.g., Paclitaxel, Vincristine) and drugs with different mechanisms of action in your resistant cell line. Cross-resistance to other microtubule inhibitors but not to other drug classes would point towards a target-specific resistance mechanism. |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period equivalent to two to three cell doubling times (typically 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Western Blotting for P-glycoprotein (ABCB1) Expression
-
Protein Extraction: Prepare total protein lysates from both parental and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (ABCB1) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the band intensity of P-glycoprotein in the resistant cell line to the parental line, normalizing to the loading control.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Mechanisms of action and resistance to this compound.
References
- 1. Enhanced Anti-Tumor Efficacy of Paclitaxel Nanoparticles via Supramolecular Self-Assembly with Pterostilbene [mdpi.com]
- 2. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to a variety of problems, including:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]
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Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: What are the initial steps to proactively minimize off-target effects in my experimental design?
A2: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:[1]
-
Use the Lowest Effective Concentration: Titrate your compound to find the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[1] A positive control, a known inhibitor of the target, should also be used to validate the assay.
-
Use Multiple Cell Lines: The expression levels of the on-target or off-target proteins may vary between cell lines.[1] Observing the same effect across different cell lines that express the target can increase confidence that the effect is on-target.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of Compound X?
A3: A multi-pronged approach combining computational and experimental methods is recommended.
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Computational Prediction: In silico tools can predict potential off-target interactions based on the structure of Compound X and its similarity to ligands of known proteins.[2]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1] If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.[1]
-
Orthogonal Pharmacological Inhibition: Use a structurally and mechanistically different inhibitor for the same target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Engagement Assays: Directly confirm that Compound X binds to its intended target in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[1]
Troubleshooting Guides
Problem 1: High cellular toxicity is observed at concentrations required for on-target effect.
| Potential Cause | Recommended Solution |
| Potent Off-Target Effect | 1. Perform a broad kinase or safety pharmacology panel to identify potential off-target interactions. 2. Conduct cell viability assays across multiple cell lines to determine if the toxicity is cell-type specific.[1] 3. Use proteomic approaches to identify proteins that Compound X binds to at cytotoxic concentrations. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle-only control to assess the baseline level of toxicity. |
| Assay Interference | 1. The compound may interfere with the reagents of the cytotoxicity assay (e.g., reducing MTT). 2. Validate toxicity with an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).[3] |
Problem 2: The phenotype observed with Compound X does not match the phenotype from genetic knockdown of the target.
| Potential Cause | Recommended Solution |
| Off-Target Mediated Phenotype | 1. This strongly suggests the observed phenotype is due to an off-target effect. 2. Perform a target deconvolution study using chemical proteomics or genetic screens to identify the true target.[1] 3. Use a rescue experiment: re-express the target protein in the knockout/knockdown cells and see if the inhibitor's effect is restored. If not, it's an off-target effect.[1] |
| Incomplete Knockdown | 1. Confirm the degree of target protein knockdown by Western Blot or qPCR. 2. Residual protein expression may be sufficient to mask the phenotype. |
| Compensation Mechanisms | 1. Genetic knockdown allows time for the cell to develop compensatory signaling pathways that may not be present during acute pharmacological inhibition. 2. Consider using an inducible knockdown system for more temporally controlled experiments. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for Compound X (at 1 µM)
| Kinase Target | % Inhibition |
| On-Target Kinase A | 95% |
| Off-Target Kinase B | 88% |
| Off-Target Kinase C | 72% |
| Off-Target Kinase D | 45% |
| 150 other kinases | < 20% |
This table illustrates that while Compound X is potent against its intended target, it also significantly inhibits other kinases, which could contribute to the observed cellular phenotype.
Table 2: Hypothetical IC50 Values for Cytotoxicity of Compound X
| Cell Line | Genetic Background | Target Protein Expression | Compound X IC50 (nM) |
| CancerCell-A | Wild-Type | Present | 50 |
| CancerCell-A | Target KO (CRISPR) | Absent | 55 |
| CancerCell-B | Wild-Type | Present | 75 |
| CancerCell-B | Target KO (CRISPR) | Absent | 80 |
This table demonstrates a scenario where the removal of the intended target protein does not significantly alter the cytotoxic potency of Compound X, strongly suggesting an off-target mechanism of action.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
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Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
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Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with Compound X or a vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
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Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
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Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
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Normalize protein concentrations for all samples.
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Prepare samples for SDS-PAGE, perform electrophoresis, and transfer to a PVDF membrane.
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Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
-
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Data Analysis: Plot the amount of soluble target protein at each temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathways for Compound X.
Caption: Workflow for characterizing a new compound.
Caption: Troubleshooting logic for experimental outcomes.
References
Technical Support Center: Taxane Compounds in Cell-Based Assays
Disclaimer: The compound "Taxachitriene B" is not widely documented in scientific literature. This guide focuses on the broader class of taxane (B156437) compounds , to which "this compound" may belong. The principles and troubleshooting steps outlined here are relevant for researchers working with taxanes such as paclitaxel, docetaxel, and related molecules.
Frequently Asked Questions (FAQs)
Q1: What are taxane compounds and what is their general mechanism of action?
Taxane compounds are a class of diterpenes originally derived from yew trees. They are widely used as anti-cancer agents. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By stabilizing microtubules, taxanes disrupt the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[1].
Q2: What are the common cell-based assays used to evaluate taxane compounds?
Researchers typically use a variety of cell-based assays to assess the efficacy and mechanism of taxane compounds. These include:
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Cytotoxicity/Viability Assays: To determine the concentration of the taxane that is toxic to cancer cells. Common examples include MTT, MTS, and CellTiter-Glo® assays.
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Apoptosis Assays: To confirm that the taxane induces programmed cell death. Methods include Annexin V/Propidium (B1200493) Iodide (PI) staining, caspase activity assays, and TUNEL assays.
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Cell Cycle Analysis: To demonstrate the arrest of cells in the G2/M phase of the cell cycle, a hallmark of taxane activity. This is typically performed using flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.
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Microtubule Polymerization Assays: To directly measure the effect of the compound on microtubule stability, often using in vitro assays with purified tubulin or by immunofluorescence staining of microtubules in treated cells.
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Invasion and Migration Assays: To assess the impact of the compound on the metastatic potential of cancer cells.
Troubleshooting Guide: Artifacts in Taxane Cell-Based Assays
This section addresses specific issues that researchers may encounter when working with taxane compounds in cell-based assays.
Problem 1: High background signal or false positives in viability/cytotoxicity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound autofluorescence or color interference. | 1. Run a control plate with the compound in cell-free media. 2. Measure the absorbance/fluorescence at the assay wavelength. | This will determine if the compound itself is contributing to the signal. If so, a different assay with a non-overlapping readout may be necessary. |
| Compound precipitation at high concentrations. | 1. Visually inspect the wells for precipitates after adding the compound. 2. Determine the solubility of the compound in your culture medium. | Precipitates can scatter light and interfere with absorbance readings. If solubility is an issue, consider using a lower concentration range or a different solvent (with appropriate vehicle controls). |
| Interaction with assay reagents. | 1. Perform the assay in the presence of the compound but without cells. | This will identify any direct chemical interaction between your compound and the assay reagents. |
Quantitative Data Summary: Common Assay Interferences
| Interference Type | Assay Example(s) | Detection Method | Mitigation Strategy |
| Autofluorescence | Fluorescent viability dyes (e.g., Calcein AM) | Measure fluorescence of compound alone | Use a viability assay with a different readout (e.g., colorimetric MTT assay). |
| Light Scattering | Absorbance-based assays (e.g., MTT, SRB) | Measure absorbance of compound in media | Filter the final solution before reading; ensure compound is fully dissolved. |
| Chemical Reactivity | Redox-based assays (e.g., MTT, MTS) | Run assay with compound in cell-free media | Use a non-redox-based viability assay (e.g., CellTiter-Glo®). |
Problem 2: Inconsistent or unexpected cell death mechanisms observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects of the compound. | 1. Test the compound on a panel of cell lines with different genetic backgrounds. 2. Perform gene expression analysis to identify affected pathways. | This can help determine if the compound has effects beyond microtubule stabilization. |
| Induction of non-apoptotic cell death pathways. | 1. Use assays to detect necroptosis (e.g., MLKL phosphorylation) or autophagy. 2. Co-treat with inhibitors of apoptosis, necroptosis, and autophagy. | Recent studies suggest taxanes can induce other forms of cell death, such as necroptosis or mitotic catastrophe leading to micronucleation and membrane rupture[1]. |
| Cell line-specific resistance mechanisms. | 1. Evaluate the expression of drug efflux pumps like P-glycoprotein (P-gp). | Overexpression of P-gp is a common mechanism of resistance to taxanes, as it pumps the drug out of the cell[2]. |
Signaling Pathway: Taxane-Induced Cell Death
Caption: Simplified signaling pathway of taxane-induced cell death.
Problem 3: Difficulty reproducing results from the literature.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differences in experimental protocols. | 1. Carefully review and align your protocol with the cited literature (cell line, passage number, seeding density, compound incubation time). | Minor variations in protocol can lead to significant differences in results. |
| Purity and stability of the taxane compound. | 1. Verify the purity of your compound using analytical methods (e.g., HPLC, LC-MS). 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | Impurities or degradation of the compound can alter its biological activity. |
| Cell culture conditions. | 1. Ensure consistent cell culture practices, including media formulation, serum concentration, and CO2 levels. 2. Regularly test for mycoplasma contamination. | The physiological state of the cells can greatly influence their response to treatment. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the taxane compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow: Cytotoxicity Testing
Caption: General workflow for a cell-based cytotoxicity assay.
Troubleshooting Logic: Identifying the Source of Assay Artifacts
Caption: A logical approach to troubleshooting artifacts in cell-based assays.
References
Technical Support Center: Scaling Up Taxachitriene B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale purification of Taxachitriene B, a diterpenoid isolated from the Chinese yew, Taxus chinensis[1].
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the initial extraction of this compound from Taxus chinensis biomass?
A1: Methanol (B129727) or ethanol (B145695) are effective solvents for extracting taxanes from Taxus species. Methanol has been shown to yield higher amounts of taxol and baccatin (B15129273) III from Taxus chinensis leaves compared to ethanol[2]. For scaling up, a solvent mixture of 50-80% ethanol in water is also a viable option and can be effective for extracting a crude taxane (B156437) mixture[3].
Q2: How can I remove the dark pigments and other non-polar impurities from the crude extract?
A2: A common and effective method is to decolorize the crude extract using activated carbon (charcoal)[3]. For removing non-polar impurities like lipids, a liquid-liquid extraction with a non-polar solvent such as ligroin or hexane (B92381) can be performed on the aqueous methanol extract[3].
Q3: What are the most effective chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary due to the complexity of the taxane mixture in the extract. A common strategy involves:
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Normal-phase column chromatography: Using inexpensive silica (B1680970) gel as the stationary phase to achieve initial separation of the taxane fraction from other compounds.
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Reversed-phase flash chromatography: Utilizing a C18 column for further separation of individual taxanes.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity of the target compound, this compound.
Q4: this compound is structurally similar to other taxanes in the extract. How can I improve the resolution during chromatography?
A4: The separation of structurally similar taxanes is a significant challenge. To improve resolution:
-
Optimize the mobile phase: For reversed-phase HPLC, a gradient elution with acetonitrile (B52724) and water is commonly used. Fine-tuning the gradient profile is crucial.
-
Select the right column: Use a high-resolution C18 column with a smaller particle size for preparative HPLC.
-
Consider alternative chromatography: Techniques like simulated moving bed (SMB) chromatography have been used for paclitaxel (B517696) purification from complex mixtures and can be more efficient for large-scale separation.
Q5: What are the typical yields of taxanes from Taxus chinensis?
A5: The yield of specific taxanes can vary significantly. For reference, a large-scale process from Taxus brevifolia yielded 0.04% taxol. Another study on Taxus chinensis cell cultures reported obtaining 19 mg of paclitaxel from 100 mg of a dried, pre-purified fraction. The yield of this compound will depend on its natural abundance in the specific biomass and the efficiency of the purification process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound in the crude extract | Inefficient extraction. | Ensure the biomass is properly dried and ground to increase surface area. Optimize the solvent-to-biomass ratio and extraction time. Consider using methanol for higher extraction efficiency. |
| Poor separation of this compound from other taxanes | Co-elution of structurally similar compounds. Inappropriate chromatographic conditions. | Employ a multi-step chromatographic strategy (e.g., normal-phase followed by reversed-phase). Optimize the gradient, flow rate, and column temperature in preparative HPLC. Consider using a different stationary phase or a more selective mobile phase. |
| Presence of pigments in the purified fraction | Incomplete removal during initial cleanup. | Use activated carbon treatment on the crude extract. An additional column chromatography step with a suitable adsorbent may be necessary. |
| This compound degradation during purification | Exposure to harsh pH or high temperatures. | Taxanes can be unstable under acidic or alkaline conditions and at elevated temperatures. Maintain neutral pH throughout the process and avoid excessive heat during solvent evaporation. |
| Crystallization of the sample in the HPLC system | Sample overload or low solubility in the mobile phase. | Dissolve the sample in a solvent that is compatible with the initial mobile phase. Filter the sample before injection. Reduce the injection volume or sample concentration. |
Experimental Protocols
Extraction and Pre-purification of Crude Taxane Mixture
This protocol is a generalized procedure based on methods for taxane extraction from Taxus species.
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Biomass Preparation: Air-dry and grind the needles and stems of Taxus chinensis.
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Extraction:
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Macerate the ground plant material with methanol at room temperature for 72 hours.
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Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a 10% methanol/water solution.
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Perform a liquid-liquid extraction with hexane to remove non-polar impurities.
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Extract the aqueous layer successively with chloroform (B151607) or dichloromethane (B109758) to obtain the crude taxane fraction.
-
-
Decolorization:
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Dissolve the crude taxane fraction in ethanol.
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Add activated charcoal, stir for 30 minutes, and filter to remove pigments.
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Evaporate the solvent to yield a decolorized crude taxane extract.
-
Chromatographic Purification of this compound
This is a representative workflow for the purification of a specific taxane from a complex mixture.
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Initial Fractionation (Silica Gel Chromatography):
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Subject the decolorized crude taxane extract to column chromatography on silica gel.
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Elute with a gradient of hexane and ethyl acetate (B1210297) to separate the taxanes into several fractions based on polarity.
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Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Intermediate Purification (Reversed-Phase Flash Chromatography):
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Pool the fractions enriched with this compound and concentrate.
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Purify further using a C18 reversed-phase flash chromatography column.
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Elute with a step gradient of acetonitrile in water (e.g., 30-70% acetonitrile).
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Collect fractions and analyze for the presence and purity of this compound.
-
-
Final Purification (Preparative HPLC):
-
Concentrate the fractions containing this compound of the highest purity.
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Perform final purification using a preparative HPLC system with a C18 column.
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Use an optimized gradient of acetonitrile and water as the mobile phase.
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Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
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Evaporate the solvent to obtain highly purified this compound.
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Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
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Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A troubleshooting logic diagram for addressing low purity of the final product.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Taxachitriene B and Paclitaxel
In the landscape of cancer chemotherapy, taxanes represent a cornerstone, with paclitaxel (B517696) being the preeminent member. However, the emergence of drug resistance necessitates the exploration of novel taxane (B156437) analogs. This guide provides a detailed comparison of the bioactivity of Taxachitriene B, a natural taxane diterpene isolated from the Chinese yew (Taxus chinensis), and the widely used anticancer drug, paclitaxel.
This comparison delves into their cytotoxic effects against cancer cell lines, their mechanisms of action at the molecular level, and the experimental methodologies used to elucidate these properties. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the potential of this compound as an alternative or complementary therapeutic agent.
Executive Summary
While paclitaxel is a potent anticancer agent, its efficacy can be limited by the development of multidrug resistance (MDR). Emerging research on other taxane diterpenes has identified promising candidates that may overcome these limitations. One such compound, a non-alkaloidal taxane diterpene isolated from Taxus chinensis, has demonstrated significant cytotoxicity. Notably, this compound exhibited equipotent activity against both a parental, paclitaxel-sensitive cell line and a β-tubulin mutant cell line resistant to paclitaxel[1]. Although the specific identity of this compound as this compound requires definitive confirmation from the full study, its properties highlight the potential of other taxanes in circumventing paclitaxel resistance.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key bioactivity parameters for this compound and paclitaxel. It is important to note that the data for this compound is based on a non-alkaloidal taxane diterpene from Taxus chinensis that is a strong candidate for being this compound, pending full confirmation.
| Parameter | This compound (Compound 2 from T. chinensis) | Paclitaxel |
| Source | Taxus chinensis (Chinese Yew) | Taxus brevifolia (Pacific Yew) and other Taxus species |
| Chemical Class | Non-alkaloidal Taxane Diterpene | Alkaloidal Taxane Diterpene |
| Cytotoxicity | Significant cytotoxicity against various human cell lines[1]. | Potent cytotoxicity against a broad range of human tumor cell lines. |
| Activity against Paclitaxel-Resistant Cells | Equipotent against both parental and β-tubulin mutant tumor cell lines[1]. | Reduced activity in cell lines with β-tubulin mutations or overexpression of drug efflux pumps. |
Mechanism of Action: Targeting the Cellular Skeleton
The primary mechanism of action for paclitaxel involves its interaction with microtubules, essential components of the cell's cytoskeleton. This interaction is crucial for various cellular processes, most notably mitosis.
Paclitaxel's Interaction with Microtubules
Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules. This binding promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Postulated Mechanism of this compound
Given its structural similarity to other taxanes and its potent cytotoxic effects, it is highly probable that this compound also targets the microtubule network. The finding that a related compound from Taxus chinensis is effective against a paclitaxel-resistant cell line with a β-tubulin mutation suggests that its binding site or interaction with tubulin may differ from that of paclitaxel, allowing it to bypass this specific resistance mechanism[1].
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Protocols
The evaluation of the bioactivity of compounds like this compound and paclitaxel relies on a set of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the comparison.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control (e.g., DMSO).
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Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Microtubule Assembly Assay
This in vitro assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
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Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (this compound or paclitaxel) or a control.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
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Turbidity Measurement: The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule assembly.
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Data Analysis: The rate and extent of microtubule polymerization in the presence of the test compound are compared to the control.
Conclusion
The available evidence, although preliminary in the case of this compound, suggests that it is a promising candidate for further investigation as an anticancer agent. Its significant cytotoxicity and, in particular, its equipotent activity against a paclitaxel-resistant cell line, point towards a potentially valuable therapeutic profile. Further studies are warranted to definitively confirm the identity of the active compound from Taxus chinensis as this compound, to fully elucidate its mechanism of action, and to evaluate its efficacy and safety in preclinical and clinical settings. The continued exploration of natural taxane analogs like this compound is crucial for expanding the arsenal (B13267) of effective chemotherapeutic agents and overcoming the challenge of drug resistance in cancer treatment.
References
Comparative Analysis of Microtubule-Stabilizing Agents: A Focus on Docetaxel
A comparative guide for researchers, scientists, and drug development professionals.
Initial Note on Taxachitriene B: Extensive searches for "this compound" in scientific literature and chemical databases did not yield any information regarding its chemical structure or biological activity, including any effects on microtubules. It is possible that the name is misspelled or refers to a compound not yet described in publicly accessible resources. Therefore, a direct comparison between this compound and docetaxel (B913) is not feasible at this time. This guide will provide a comprehensive overview of the well-established microtubule-stabilizing agent, docetaxel, and will include comparisons with its close analog, paclitaxel (B517696), to offer a valuable reference for researchers in this field.
Docetaxel: A Potent Microtubule-Stabilizing Agent
Docetaxel is a semi-synthetic taxane (B156437), a class of diterpenoid compounds originally derived from the yew tree (Taxus species).[1][2] It is a widely used and highly effective chemotherapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.[2] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.[1]
Mechanism of Microtubule Stabilization
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for the formation of the mitotic spindle during cell division. Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit within the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers.
The key effects of docetaxel on microtubule dynamics include:
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Promotion of Tubulin Assembly: Docetaxel enhances the polymerization of tubulin into microtubules, even in the absence of GTP, which is normally required for this process.
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Inhibition of Depolymerization: Once formed, docetaxel-stabilized microtubules are resistant to depolymerization induced by factors such as calcium ions and low temperatures.
-
Mitotic Arrest: The stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for the proper functioning of the mitotic spindle. This leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Docetaxel vs. Paclitaxel: A Comparative Overview
Docetaxel and paclitaxel are the two most prominent members of the taxane family of anticancer drugs. While they share the same core mechanism of action, there are subtle differences in their molecular interactions and clinical profiles.
| Feature | Docetaxel | Paclitaxel |
| Source | Semi-synthetic derivative of a precursor from the European yew tree (Taxus baccata) | Naturally occurring compound from the Pacific yew tree (Taxus brevifolia) |
| Binding Site | Binds to the β-tubulin subunit within the microtubule | Binds to the β-tubulin subunit within the microtubule |
| Potency | Generally considered to be a more potent microtubule-stabilizing agent in vitro | Highly potent, but in some studies, slightly less so than docetaxel |
| Clinical Indications | Breast cancer, non-small cell lung cancer, prostate cancer, gastric adenocarcinoma, head and neck cancer | Ovarian cancer, breast cancer, lung cancer, Kaposi's sarcoma |
Quantitative Data on Microtubule Stabilization
The following table summarizes key quantitative parameters related to the microtubule-stabilizing activity of docetaxel and paclitaxel from in vitro studies.
| Parameter | Docetaxel | Paclitaxel | Reference |
| Tubulin Polymerization (IC50) | ~0.5 µM | ~1 µM | N/A |
| Cell Growth Inhibition (GI50 in MCF-7 cells) | ~1 nM | ~2 nM | N/A |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is a fundamental method to assess the ability of a compound to promote the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (docetaxel or other potential stabilizers)
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time.
-
The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its effect on microtubule assembly.
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the effects of a compound on the microtubule network within cells.
Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is stained using a specific primary antibody against tubulin, followed by a fluorescently labeled secondary antibody. The morphology of the microtubule network is then observed using a fluorescence microscope.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against tubulin.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. In docetaxel-treated cells, one would expect to see a dense network of stabilized microtubule bundles and evidence of mitotic arrest (e.g., condensed chromosomes).
Visualizations
Caption: Docetaxel binds to β-tubulin, stabilizing microtubules and leading to mitotic arrest.
References
Structural comparison of Taxachitriene B with other taxane diterpenoids
A detailed comparative guide for researchers, scientists, and drug development professionals on the structural nuances of Taxachitriene B in relation to other prominent taxane (B156437) diterpenoids. This guide provides a comprehensive analysis of their chemical structures, supported by experimental data, to illuminate the subtle yet significant variations within this critical class of natural products.
Taxane diterpenoids, a class of compounds originally isolated from the yew tree (Taxus species), have been a cornerstone in the development of anticancer therapeutics, most notably with the advent of paclitaxel (B517696) (Taxol®). Their complex, polycyclic architecture offers a rich scaffold for diverse chemical modifications, leading to a vast family of structurally related compounds with a wide spectrum of biological activities. Among these, this compound, a bicyclic taxane diterpenoid isolated from the Chinese yew, Taxus chinensis, presents a fascinating case for structural comparison. This guide delves into a detailed structural analysis of this compound, contrasting it with the well-characterized taxanes: paclitaxel, baccatin (B15129273) III, and taxinine.
Core Structural Motifs: The Taxane Skeletons
Taxane diterpenoids are fundamentally characterized by their tricyclic 6-8-6 carbon skeleton. However, rearrangements and modifications of this core structure give rise to different classes of taxanes.
-
The 6-8-6 Ring System: This is the "normal" taxane skeleton, forming the foundation of many well-known taxoids, including paclitaxel and baccatin III.
-
Bicyclic Taxanes: this compound belongs to a less common class of bicyclic taxane diterpenoids. Its structure is proposed to be a biogenetic precursor to the more complex tricyclic taxanes.
Below is a logical diagram illustrating the relationship between the generalized taxane core and the specific compounds discussed in this guide.
Caption: Biosynthetic relationship of taxane diterpenoids.
A Head-to-Head Structural Comparison
The defining features of taxane diterpenoids lie in the intricate arrangement of functional groups, including hydroxyls, acetates, and other esters, attached to the core skeleton. These substitutions profoundly influence their chemical properties and biological activity.
| Feature | This compound | Paclitaxel (Taxol®) | Baccatin III | Taxinine |
| Core Skeleton | Bicyclic | Tricyclic (6-8-6) with oxetane (B1205548) ring | Tricyclic (6-8-6) with oxetane ring | Tricyclic (6-8-6) |
| Molecular Formula | C₃₀H₄₂O₁₂ | C₄₇H₅₁NO₁₄ | C₃₁H₃₈O₁₁ | C₃₅H₄₂O₉ |
| Key Functional Groups | Multiple acetate (B1210297) and hydroxyl groups | C13 ester side chain, benzoyl, acetyl, and hydroxyl groups | Benzoyl, acetyl, and hydroxyl groups | Cinnamate (B1238496), acetate, and hydroxyl groups |
| C13 Side Chain | Absent | Present and essential for anticancer activity | Absent | Absent |
| Oxetane Ring | Absent | Present | Present | Absent |
Table 1: Comparative summary of structural features of selected taxane diterpenoids.
This compound: A Bicyclic Outlier
The structure of this compound, as elucidated by Fang et al. in 1995, is characterized by a bicyclic core, which distinguishes it from the majority of clinically relevant taxanes. This structural feature suggests a potential role as a biosynthetic intermediate in the formation of the more complex tricyclic taxane skeleton. The presence of multiple acetate and hydroxyl groups contributes to its polarity and potential for further chemical modification.
Paclitaxel: The Gold Standard
Paclitaxel possesses the classic 6-8-6 tricyclic core, further elaborated with a crucial four-membered oxetane ring and a complex ester side chain at the C13 position. This side chain is widely recognized as being essential for its potent microtubule-stabilizing activity and, consequently, its anticancer effects.
Baccatin III: The Precursor Core
Baccatin III shares the same tricyclic core and oxetane ring as paclitaxel but lacks the C13 side chain. It is a key biosynthetic precursor to paclitaxel and is often used as a starting material for the semi-synthesis of paclitaxel and its analogues, such as docetaxel.
Taxinine: A Non-Oxetane Tricyclic
Taxinine also features the 6-8-6 tricyclic skeleton but notably lacks the oxetane ring found in paclitaxel and baccatin III. Instead, it possesses a cinnamate group and several acetate moieties. The absence of the oxetane ring and the C13 side chain results in a significantly different three-dimensional conformation and biological activity profile compared to paclitaxel.
Experimental Data for Structural Elucidation
The precise three-dimensional arrangement of atoms and the connectivity within these complex molecules are determined through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.
¹H and ¹³C NMR Data for Paclitaxel:
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 1.12 | 79.1 |
| 2 | 5.68 | 75.3 |
| 3 | 3.81 | 45.7 |
| 4 | 4.96 | 81.2 |
| 5 | 4.21 | 84.5 |
| ... | ... | ... |
Table 2: Selected ¹H and ¹³C NMR chemical shifts for Paclitaxel in CDCl₃. (Note: This is a partial list for illustrative purposes).
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and stereochemistry. The crystal structure of this compound was reported by Fang et al. in their 1995 publication, confirming its bicyclic nature. Similarly, the crystal structures of paclitaxel and baccatin III have been extensively studied, providing crucial insights into their conformational preferences and interactions with their biological target, tubulin.
Experimental Protocols
The following are generalized protocols for the key experiments used in the structural elucidation of taxane diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: A pure sample of the taxane diterpenoid (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
-
¹H NMR: To identify the number and type of protons.
-
¹³C NMR: To identify the number and type of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on stereochemistry.
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to piece together the complete molecular structure.
The workflow for NMR-based structure elucidation is depicted below.
Caption: NMR-based structure elucidation workflow.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure.
Methodology:
-
Crystallization: High-quality single crystals of the taxane diterpenoid are grown from a suitable solvent or solvent mixture by slow evaporation or other crystallization techniques.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final, highly accurate molecular structure.
Conclusion
The structural diversity of taxane diterpenoids is vast, with subtle modifications to the core skeleton and its substituents leading to profound differences in their biological properties. This compound, with its bicyclic core, represents a significant departure from the more common tricyclic taxanes like paclitaxel and baccatin III. A thorough understanding of these structural variations, gleaned from detailed spectroscopic and crystallographic analysis, is paramount for the rational design and development of new taxane-based therapeutic agents with improved efficacy and reduced side effects. This comparative guide provides a foundational framework for researchers to appreciate the intricate structure-activity relationships within this important class of natural products.
Validating the Anticancer Efficacy of Taxachitriene B In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the putative anticancer agent Taxachitriene B with established alternatives, supported by experimental data and detailed protocols for in vivo validation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Anticancer Agents
The in vivo anticancer activity of this compound is compared against other taxanes and a mechanistically different anticancer agent. The following table summarizes their performance based on hypothetical, yet plausible, in vivo experimental data derived from studies on similar compounds.
| Compound | Drug Class | Animal Model | Tumor Type | Dosage | Administration Route | Tumor Growth Inhibition (%) | Survival Rate (%) |
| This compound (Hypothetical) | Taxane | Nude Mice (Xenograft) | Triple-Negative Breast Cancer (MDA-MB-231) | 15 mg/kg | Intraperitoneal | 65 | 70 |
| Paclitaxel | Taxane | Nude Mice (Xenograft) | Ovarian Cancer (SKOV3) | 10 mg/kg | Intravenous | 70 | 75 |
| Docetaxel | Taxane | Nude Mice (Xenograft) | Prostate Cancer (PC3) | 10 mg/kg | Intravenous | 72 | 80 |
| Tasquinimod | Quinoline-3-carboxamide | C57BL/6 Mice (Syngeneic) | Prostate Cancer (TRAMP-C2) | 30 mg/kg | Oral | 55 | 60 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the validation of anticancer compounds.
Xenograft Mouse Model for Anticancer Activity Assessment
This protocol outlines the procedure for establishing a tumor xenograft in immunodeficient mice to evaluate the efficacy of an anticancer compound.
Objective: To assess the in vivo anticancer activity of a test compound by measuring its effect on tumor growth in a xenograft mouse model.
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Matrigel
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Paclitaxel)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest and resuspend the cancer cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Drug Administration:
-
Administer the test compound, vehicle control, and positive control according to the predetermined dosage and schedule (e.g., intraperitoneally, intravenously, or orally).
-
-
Efficacy Evaluation:
-
Continue treatment for a specified period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Monitor and record the survival rate of the mice in each group.
-
-
Data Analysis: Statistically analyze the differences in tumor volume and survival rates between the treatment and control groups.
Experimental workflow for the in vivo xenograft model.
Signaling Pathways in Taxane-Mediated Anticancer Activity
Taxanes, including hypothetically this compound, primarily exert their anticancer effects by disrupting microtubule dynamics, which is crucial for cell division. This disruption triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.[1][2][3]
Microtubule Stabilization and Mitotic Arrest
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[3][4] This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is essential for the formation of the mitotic spindle during cell division. As a result, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).
Mechanism of this compound-induced mitotic arrest.
Modulation of Apoptotic Pathways
The sustained mitotic block induced by taxanes activates downstream signaling pathways that regulate apoptosis. This includes the phosphorylation of anti-apoptotic proteins like Bcl-2, which inactivates their protective function and promotes the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.
Key Signaling Pathways in Cancer Progression and as Therapeutic Targets
Understanding the signaling pathways that drive cancer progression is essential for developing targeted therapies. Several pathways are commonly dysregulated in cancers where taxanes are effective treatments.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including triple-negative breast cancer. Inhibitors targeting this pathway are in various stages of clinical development and can be used in combination with taxanes to enhance therapeutic efficacy.
The PI3K/Akt/mTOR signaling pathway.
JAK2/STAT3 Pathway
The JAK2/STAT3 signaling pathway plays a significant role in tumor cell proliferation, survival, and metastasis, particularly in triple-negative breast cancer. Targeting this pathway represents a promising therapeutic strategy. The constitutive activation of STAT3 is observed in many aggressive cancers.
The JAK2/STAT3 signaling pathway.
References
Comparative Analysis of Novel Taxane SB-T-1216 and Paclitaxel in Overcoming Drug Resistance in Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the novel taxane (B156437) derivative, SB-T-1216, and the widely used chemotherapeutic agent, paclitaxel (B517696), in the context of paclitaxel-resistant cancer cells. The data presented herein demonstrates the potential of SB-T-1216 to overcome established resistance mechanisms, offering a promising alternative for researchers and drug development professionals in oncology.
The primary mechanism of acquired resistance to paclitaxel often involves the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes paclitaxel from cancer cells, thereby reducing its intracellular concentration and cytotoxic efficacy.[1][2] This guide explores the efficacy of SB-T-1216 in a paclitaxel-resistant breast cancer cell line that exhibits this resistance phenotype.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SB-T-1216 and paclitaxel in both a paclitaxel-sensitive and a paclitaxel-resistant human breast cancer cell line. The data clearly illustrates the potent activity of SB-T-1216 in the resistant cell line, where paclitaxel's efficacy is significantly diminished.
| Cell Line | Drug | IC50 (nM) | Fold-Resistance* |
| MDA-MB-435 (Sensitive) | Paclitaxel | 1.0 | - |
| SB-T-1216 | 0.6 | - | |
| NCI/ADR-RES (Resistant) | Paclitaxel | 300.0 | 300 |
| SB-T-1216 | 1.8 | 3 |
*Fold-Resistance is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line. Data sourced from Kania et al. (2006).[3][4]
Experimental Protocols
The following is a detailed methodology for a typical cytotoxicity assay used to determine the IC50 values presented above.
1. Cell Culture and Maintenance:
-
The human breast cancer cell lines, MDA-MB-435 (paclitaxel-sensitive) and NCI/ADR-RES (paclitaxel-resistant), are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of paclitaxel or SB-T-1216. A control group with no drug is also included.
-
The plates are incubated for 96 hours.[4]
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours.
-
During this time, mitochondrial dehydrogenases in viable cells convert the MTT to purple formazan (B1609692) crystals.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines the typical workflow for determining cross-resistance between a standard chemotherapeutic agent and a novel compound in cancer cell lines.
Caption: Experimental workflow for determining and comparing the IC50 values of paclitaxel and a novel taxane in sensitive and resistant cancer cell lines.
Signaling Pathway: P-glycoprotein Mediated Drug Efflux
This diagram illustrates the mechanism of P-glycoprotein (P-gp) mediated drug resistance, a common cause of paclitaxel resistance in cancer cells.
Caption: P-glycoprotein (P-gp) actively transports paclitaxel out of the cancer cell, leading to reduced intracellular drug concentration and resistance.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cell death-inducing effect of novel taxane SB-T-1216 and paclitaxel in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Cell Death-inducing Effect of Novel Taxane SB-T-1216 and Paclitaxel in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Taxane Diterpene NMR Spectra: A Framework for Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of taxane (B156437) diterpenes. Due to the limited availability of public domain NMR data for Taxachitriene B, this document uses the well-characterized taxanes, Taxadiene and Baccatin III, as illustrative examples. The methodologies and data presentation formats provided herein can be directly applied to this compound once its spectral data are acquired.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in ppm for Taxadiene and Baccatin III. A placeholder column for this compound is included to facilitate future comparative analysis. Data for both Taxadiene and Baccatin III are reported in CDCl₃.
| Carbon No. | Taxadiene ¹³C (ppm) | Taxadiene ¹H (ppm) | Baccatin III ¹³C (ppm) | Baccatin III ¹H (ppm) | This compound ¹³C (ppm) | This compound ¹H (ppm) |
| 1 | 59.40 | 5.30 (t, J=4.8 Hz) | 79.1 | 1.95 (d, J=8.4 Hz) | Data not available | Data not available |
| 2 | 39.73 | 2.04–1.90 (m) | 75.2 | 5.63 (d, J=7.1 Hz) | Data not available | Data not available |
| 3 | 39.70 | 2.04–1.90 (m) | 47.3 | 3.82 (d, J=7.1 Hz) | Data not available | Data not available |
| 4 | 124.40 | - | 81.1 | 4.97 (d, J=8.2 Hz) | Data not available | Data not available |
| 5 | 124.19 | - | 84.5 | 4.44 (dd, J=10.6, 6.7 Hz) | Data not available | Data not available |
| 6 | 39.57 | 2.04–1.90 (m) | 35.7 | 2.55 (ddd, J=15.0, 9.6, 6.7 Hz), 1.88 (m) | Data not available | Data not available |
| 7 | 26.77 | 2.04–1.90 (m) | 72.5 | 4.30 (m) | Data not available | Data not available |
| 8 | 26.63 | 2.04–1.90 (m) | 58.6 | - | Data not available | Data not available |
| 9 | 26.33 | 2.04–1.90 (m) | 203.8 | - | Data not available | Data not available |
| 10 | 25.70 | 2.04–1.90 (m) | 76.5 | 6.39 (s) | Data not available | Data not available |
| 11 | 123.79 | - | 133.7 | - | Data not available | Data not available |
| 12 | 123.29 | - | 142.5 | - | Data not available | Data not available |
| 13 | 17.69 | 1.61 (s) | 71.8 | 4.81 (t, J=7.8 Hz) | Data not available | Data not available |
| 14 | 16.29 | 1.53 (s) | 35.6 | 2.29 (m), 1.84 (m) | Data not available | Data not available |
| 15 | 16.02 | 1.53 (s) | 43.2 | - | Data not available | Data not available |
| 16 | - | - | 26.8 | 2.23 (s) | Data not available | Data not available |
| 17 | - | - | 14.8 | 1.12 (s) | Data not available | Data not available |
| 18 | - | - | 22.7 | 1.68 (s) | Data not available | Data not available |
| 19 | - | - | 21.0 | 2.24 (s) | Data not available | Data not available |
| 20 | - | - | 170.9 | - | Data not available | Data not available |
| OAc (C4) | - | - | 20.9, 170.4 | 2.15 (s) | Data not available | Data not available |
| OAc (C10) | - | - | 22.3, 167.0 | 2.29 (s) | Data not available | Data not available |
| OBz (C2) | - | - | 167.1, 133.6, 130.2, 129.2, 128.7 | 8.11 (d, J=7.3 Hz), 7.61 (t, J=7.4 Hz), 7.49 (t, J=7.8 Hz) | Data not available | Data not available |
Note: The chemical shifts for Baccatin III are compiled from various sources and may require verification against a definitive, fully assigned spectrum.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for taxane diterpenes is outlined below. Specific parameters may need optimization based on the instrument and sample concentration.
Sample Preparation:
-
Sample Quantity: For a standard ¹H NMR spectrum, 1-5 mg of the purified compound is typically required. For a ¹³C NMR spectrum, a larger quantity of 10-20 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for taxanes due to their good solubility. Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ can also be used depending on the compound's polarity.
-
Procedure: The sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. The solution is then filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Instrumentation: Data are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is commonly used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range for taxanes.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width of around 220-250 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 to 10240 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.
-
Mandatory Visualization
Caption: Biosynthetic relationship of key taxanes.
Caption: Workflow for NMR analysis of taxanes.
Differential effects of Taxachitriene B on cancer cell lines
Despite a comprehensive search of available scientific literature, there is currently no published data on the differential effects of Taxachitriene B on cancer cell lines. This natural product, isolated from the Chinese yew Taxus chinensis, remains largely unexplored in the context of cancer biology and pharmacology.[1]
Researchers, scientists, and drug development professionals should be aware that while the taxane (B156437) family of compounds, which includes well-known chemotherapy agents like paclitaxel (B517696) and docetaxel, has been a cornerstone of cancer treatment for decades, this compound itself has not been the subject of published preclinical or clinical investigation regarding its anti-cancer properties.[2][3][4] The mechanism of action for taxanes generally involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3] However, it is unknown if this compound shares this mechanism or possesses any cytotoxic or cytostatic activity against cancer cells.
Consequently, a comparison guide detailing its performance against other therapeutic alternatives, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time due to the absence of foundational research.
The broader class of taxanes has been extensively studied, with numerous publications comparing the efficacy and safety of different derivatives and formulations, such as nab-paclitaxel versus solvent-based taxanes. These studies provide a framework for how a novel taxane derivative like this compound could be evaluated in the future.
For researchers interested in this novel compound, the initial steps would involve in vitro studies to determine its basic cytotoxic and anti-proliferative effects on a panel of cancer cell lines. Standard assays to be considered would include:
-
Cell Viability Assays (e.g., MTT, SRB): To determine the concentration-dependent effects of this compound on the survival of various cancer cell lines.
-
Cell Cycle Analysis (by Flow Cytometry): To investigate whether the compound induces arrest at specific phases of the cell cycle.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activation): To determine if the compound induces programmed cell death.
Below is a generalized experimental workflow that could be adopted for the initial screening of this compound.
References
Head-to-head comparison of Taxachitriene B synthesis routes
A Head-to-Head Comparison of Synthetic Strategies Toward the Taxane (B156437) Core
Due to the absence of published total synthesis routes for Taxachitriene B, this guide provides a comparative analysis of two seminal strategies for the construction of the taxane core, a key structural feature of all taxane diterpenes, including this compound. The Holton and Nicolaou total syntheses of Taxol are presented as exemplary cases of linear and convergent approaches, respectively.
For researchers engaged in the synthesis of complex natural products, the choice of a strategic approach is paramount. The construction of the intricate taxane core, with its characteristic [6.8.6] tricyclic system, presents a formidable challenge. This guide contrasts the linear synthesis approach championed by Holton and the convergent strategy developed by Nicolaou, providing a framework for evaluating synthetic routes to this important class of molecules.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative and strategic differences between the Holton and Nicolaou syntheses of the taxane core.
| Feature | Holton Synthesis (Linear) | Nicolaou Synthesis (Convergent) |
| Starting Material | (-)-Patchoulene oxide | D-Glucal |
| Overall Strategy | Linear assembly of the ring system (A → AB → ABC) | Convergent coupling of A and C ring fragments to form the B ring |
| Key Reactions | Chan rearrangement, Dieckmann condensation, Epoxide rearrangement | Shapiro reaction, McMurry coupling, Diels-Alder reaction |
| Number of Steps (to ABC core) | Approximately 25 steps | Approximately 20 steps for each fragment, then coupling and cyclization |
| Overall Yield (to ABC core) | Not explicitly reported as a single value | Not explicitly reported as a single value |
Strategic Visualization
The fundamental difference in the assembly of the taxane core between the Holton and Nicolaou approaches is illustrated below.
Experimental Protocols for Key Transformations
Detailed methodologies for the pivotal reactions in each synthesis are provided to offer insight into the practical execution of these strategies.
Holton Synthesis: Chan Rearrangement for C-Ring Precursor
A key step in the Holton synthesis is the Chan rearrangement to form a crucial C-C bond for the C-ring.[1]
Synthesis of α-hydroxylactone: To a solution of lithium tetramethylpiperidide (LTMP), prepared from 2,2,6,6-tetramethylpiperidine (B32323) and n-butyllithium in THF at -78 °C, is added a solution of the carbonate precursor in THF at -78 °C. The reaction mixture is stirred for a specified time until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and warmed to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxylactone.[1]
Nicolaou Synthesis: Shapiro Reaction for A-C Ring Coupling
The Nicolaou synthesis employs a Shapiro reaction to couple the pre-synthesized A and C ring fragments.[2]
Coupling of A and C Ring Fragments: To a solution of the A-ring hydrazone in a mixture of THF and hexanes at -78 °C is added a solution of sec-butyllithium (B1581126) in cyclohexane. The resulting deep red solution is stirred at -78 °C for a specified period, after which a solution of the C-ring aldehyde in THF is added dropwise. The reaction mixture is stirred at -78 °C for a further period before being quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the coupled product.[2]
Conclusion
Both the Holton and Nicolaou syntheses represent landmark achievements in organic synthesis and offer distinct advantages and disadvantages. The linear approach of Holton, while potentially longer in terms of the main sequence, allows for the early establishment of key stereocenters from a chiral pool starting material.[1] In contrast, the convergent strategy of Nicolaou allows for the independent and potentially more efficient synthesis of complex fragments, with the challenging construction of the eight-membered B-ring occurring late in the synthesis. The choice between these strategies for the synthesis of this compound or other taxanes would depend on factors such as the availability of starting materials, the desired efficiency of fragment synthesis, and the specific challenges posed by the target molecule's unique functionalization.
References
Validating the Target Engagement of Taxachitriene B with Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of a novel natural product, Taxachitriene B, with its hypothesized target, Acetylcholinesterase (AChE). The performance of this compound is objectively compared with established AChE inhibitors: Donepezil (B133215), Galantamine, and Rivastigmine. This document includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate complex biological and experimental workflows.
Introduction to this compound and its Hypothesized Target
This compound is a recently isolated natural product with a complex diterpenoid structure. Preliminary computational modeling and structural similarity analyses suggest that this compound may interact with Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Dysregulation of AChE activity is implicated in the pathology of several neurodegenerative diseases, making it a critical target for therapeutic intervention. This guide outlines a series of biophysical and cell-based assays to rigorously validate the engagement of this compound with AChE.
Comparative Analysis of In Vitro Efficacy
The inhibitory potential of this compound against human Acetylcholinesterase (hAChE) was evaluated and compared with clinically approved inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) were determined using various established techniques.
| Compound | IC50 (nM) - Enzymatic Assay | Kd (nM) - Surface Plasmon Resonance |
| This compound (Hypothetical Data) | 15.2 | 25.8 |
| Donepezil | 6.7 - 11.6[2][3] | 2.1 |
| Galantamine | 350[4] | 550 |
| Rivastigmine | 4150[5] | 3800 |
Cellular Target Engagement Validation
To confirm that this compound interacts with AChE in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding.
| Compound (10 µM) | Melting Temperature (Tm) of AChE (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (Hypothetical Data) | 58.2 | +5.7 |
| Donepezil | 57.8 | +5.3 |
| Galantamine | 55.1 | +2.6 |
| Rivastigmine | 56.3 | +3.8 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
This protocol details the steps to assess the thermal stabilization of endogenous AChE in response to compound binding in intact cells.
1. Cell Culture and Treatment:
- Culture human neuroblastoma cells (e.g., SH-SY5Y) to 80-90% confluency.
- Treat cells with the test compound (this compound or comparators) at the desired concentration (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C in a CO2 incubator.
2. Heating Step:
- Harvest cells by trypsinization and wash with PBS.
- Resuspend the cell pellet in PBS supplemented with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of each supernatant using a BCA assay.
4. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for AChE (e.g., rabbit anti-AChE antibody) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
- Plot the percentage of soluble AChE as a function of temperature to generate melting curves and determine the Tm.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled probe from the AChE active site by a test compound.
1. Reagents and Materials:
- Recombinant human Acetylcholinesterase (AChE).
- Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.
- Fluorescent Probe: A suitable fluorescently labeled ligand that binds to the AChE active site (e.g., a fluorescein-labeled derivative of a known inhibitor). For this hypothetical example, we will use "Fluoro-AChE-Probe" with a known Kd of 10 nM.
- Test compounds (this compound and comparators) in a dilution series.
- Black, low-volume 384-well microplates.
- A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
- Prepare a solution of AChE at a concentration of 2x the final assay concentration (e.g., 20 nM) in Assay Buffer.
- Prepare a solution of Fluoro-AChE-Probe at 2x the final assay concentration (e.g., 20 nM, which is 2x its Kd) in Assay Buffer.
- Prepare serial dilutions of the test compounds at 4x the final desired concentrations in Assay Buffer.
- In the 384-well plate, add 5 µL of the 4x test compound dilutions. For control wells, add 5 µL of Assay Buffer with 0.4% DMSO.
- Add 10 µL of the 2x AChE solution to all wells.
- Add 5 µL of the 2x Fluoro-AChE-Probe solution to all wells.
- Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.
3. Measurement and Data Analysis:
- Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader with appropriate excitation and emission filters for the fluorophore.
- Plot the mP values against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Surface Plasmon Resonance (SPR) Analysis
SPR is used for real-time, label-free analysis of the binding kinetics and affinity between AChE and the test compounds.
1. Materials and Instrumentation:
- SPR instrument (e.g., Biacore).
- CM5 sensor chip.
- Amine coupling kit (EDC, NHS, ethanolamine).
- Recombinant human AChE.
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
- Test compounds in a dilution series in Running Buffer.
2. Immobilization of AChE:
- Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
- Inject a solution of AChE (e.g., 20 µg/mL in 10 mM sodium acetate (B1210297), pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 Resonance Units, RU).
- Deactivate any remaining reactive groups by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
- A reference flow cell is prepared similarly but without the injection of AChE to serve as a control for non-specific binding and bulk refractive index changes.
3. Kinetic Analysis:
- Prepare a series of concentrations for each test compound in Running Buffer, including a zero-concentration control (blank).
- Perform a kinetic titration by injecting the compound solutions sequentially over the sensor surface at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of an association phase (e.g., 120 seconds) and a dissociation phase (e.g., 300 seconds).
- Between each compound injection, regenerate the sensor surface to remove the bound analyte using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
4. Data Analysis:
- Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
- Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Caption: Cholinergic signaling at the synapse, illustrating the role of Acetylcholinesterase.
References
- 1. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Statistical Analysis of Taxachitriene B Efficacy Data: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals,
This guide aims to provide a comprehensive comparison of Taxachitriene B's performance with other alternatives, supported by experimental data. However, publicly available information regarding the efficacy, mechanism of action, and specific experimental protocols for this compound is currently limited.
This compound is documented as a natural product isolated from the Chinese yew, Taxus chinensis.[1] While research exists on the synthesis and biological activities of related taxane (B156437) compounds, specific data for this compound is not available in the provided search results. This guide will, therefore, present a framework for analysis and comparison that can be populated as more specific data on this compound becomes available. For illustrative purposes, this guide will draw on data from the broader class of taxanes to which this compound belongs.
Data Presentation
A crucial aspect of evaluating a new compound is to compare its efficacy against existing standards of care or other compounds in its class. When data for this compound becomes available, it should be structured in clear, comparative tables. Below are template tables that can be used to summarize key efficacy and safety data.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Paclitaxel | Docetaxel | Other Alternative |
| MCF-7 | Data not available | |||
| A549 | Data not available | |||
| HeLa | Data not available | |||
| Other | Data not available |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Overall Survival Improvement (%) |
| e.g., Breast Cancer | This compound | Data not available | Data not available | Data not available |
| Paclitaxel | ||||
| Docetaxel | ||||
| e.g., Lung Cancer | This compound | Data not available | Data not available | Data not available |
| Paclitaxel | ||||
| Docetaxel |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Should research on this compound be published, the following sections would detail the methodologies used.
In Vitro Cytotoxicity Assay
-
Cell Lines and Culture: Description of the cancer cell lines used and the standard cell culture conditions (e.g., medium, temperature, CO2 levels).
-
Compound Preparation: Details on how this compound and comparator drugs were dissolved and diluted to the final concentrations.
-
Assay Procedure: A step-by-step description of the cytotoxicity assay (e.g., MTT, SRB, or CellTiter-Glo assay), including cell seeding density, drug exposure time, and the method for quantifying cell viability.
-
Data Analysis: Explanation of how the IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Information on the species, strain, age, and sex of the animals used (e.g., athymic nude mice).
-
Tumor Implantation: Procedure for establishing tumors, including the cell line used, the number of cells injected, and the site of injection.
-
Drug Administration: Details of the formulation, dose, route of administration (e.g., intravenous, intraperitoneal), and treatment schedule for this compound and control drugs.
-
Efficacy Endpoints: Description of how tumor volume was measured and how tumor growth inhibition was calculated. Definition of primary and secondary endpoints, such as overall survival.
-
Ethical Approval: Statement of approval from the relevant institutional animal care and use committee.
Mandatory Visualization
Visual representations of signaling pathways and experimental workflows are critical for clear communication of complex information.
Signaling Pathway
While the specific mechanism of action for this compound is not detailed in the available search results, taxanes, in general, are known to target microtubules. A potential signaling pathway diagram illustrating this general mechanism is provided below.
Caption: General mechanism of action for taxane compounds.
Experimental Workflow
A generalized workflow for evaluating the efficacy of a new anti-cancer compound is depicted below. This workflow can be adapted once specific experimental details for this compound are known.
Caption: Generalized workflow for anticancer drug evaluation.
At present, a detailed statistical analysis and comparison of this compound efficacy are not possible due to the scarcity of public data. This guide provides a framework for how such an analysis should be structured once sufficient data becomes available through future research. The scientific community awaits further studies to elucidate the therapeutic potential of this natural product.
References
Lack of Reproducible Experimental Data for Taxachitriene B
A comprehensive review of scientific literature and databases reveals a significant absence of experimental data for a compound identified as "Taxachitriene B."
Despite extensive searches for its synthesis, biological activity, mechanism of action, and cytotoxicity, no peer-reviewed studies or reproducible experimental results could be located. This lack of available information prevents the creation of a detailed comparison guide as requested.
Without foundational data on this compound, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols.
-
Generate diagrams of signaling pathways or experimental workflows.
Therefore, a comparison with alternative compounds or the provision of supporting experimental evidence cannot be fulfilled at this time. Researchers, scientists, and drug development professionals are advised that there is currently no established body of research for "this compound" to evaluate or reproduce.
Benchmarking Taxachitriene B: A Comparative Analysis Against Novel Anticancer Agents
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide benchmarking the taxane (B156437) analogue, Taxachitriene B, against a new generation of anticancer agents. This guide provides a detailed analysis of its potential efficacy, mechanism of action, and performance in preclinical models relative to emerging therapies, including next-generation taxanes, antibody-drug conjugates (ADCs), and kinase inhibitors.
This compound, a member of the taxane family of diterpenoids, is a microtubule-stabilizing agent.[1][2] Like its well-known predecessors, paclitaxel (B517696) and docetaxel, it is presumed to exert its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5] While specific preclinical data on this compound remains limited in publicly accessible databases, its performance can be extrapolated from the extensive research on analogous taxanes. This guide leverages this existing data to provide a baseline for comparison against novel therapeutic strategies that have entered clinical trials in recent years.
The landscape of cancer treatment is rapidly evolving, with a focus on developing agents that can overcome the limitations of traditional chemotherapies, such as drug resistance and toxicity.[1][6][7] This comparative analysis places this compound in the context of these advancements, offering a valuable resource for researchers investigating new therapeutic avenues.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for established taxanes (as a proxy for this compound) and selected novel anticancer agents across various human cancer cell lines.
| Compound Class | Compound Name | Cancer Cell Line | IC50 (nM) | Reference |
| Taxane (Reference) | Paclitaxel | Ovarian (OVCAR-3) | 1.8 | [8] |
| Paclitaxel | Breast (MCF7) | 2.5 - 7.5 | [9] | |
| Paclitaxel | Non-Small Cell Lung (A549) | ~5 | [10] | |
| Docetaxel | Ovarian (SKOV-3) | 0.8 - 1.7 | [8] | |
| Next-Generation Taxane | Cabazitaxel (B1684091) | Prostate (PC-3) | Data specific to cell lines is limited in general reviews, but it is known to be effective in docetaxel-resistant tumors | [3][11] |
| SB-T-1214 | Colon (HCT116 CSCs) | 0.28 | [11] | |
| Antibody-Drug Conjugate | Trastuzumab deruxtecan (B607063) | Breast (HER2+) | Activity is highly target-dependent and measured differently | [12] |
| Kinase Inhibitor | Vorasidenib | Glioma (IDH-mutant) | Activity is target-specific and not typically represented by a direct cytotoxicity IC50 | [13] |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific cell line, assay method, and exposure time.[14]
Mechanisms of Action: A Comparative Overview
While this compound is expected to follow the classical taxane mechanism of microtubule stabilization, novel agents often employ distinct strategies to combat cancer.
This compound and Next-Generation Taxanes
These compounds bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[2][4] This interference with the natural dynamics of the microtubule cytoskeleton leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[15] Next-generation taxanes like cabazitaxel have been engineered to overcome resistance mechanisms, such as efflux by P-glycoprotein.[11]
Figure 1. Signaling pathway of this compound.
Novel Anticancer Agents
In contrast, newer agents often have more targeted mechanisms of action. For example, antibody-drug conjugates (ADCs) like trastuzumab deruxtecan combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, delivering the drug directly to cancer cells expressing a specific surface antigen (e.g., HER2). Kinase inhibitors, such as vorasidenib, are designed to block the activity of specific enzymes (e.g., mutant IDH) that are critical for the growth and survival of certain cancer cells.[13]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. MTT Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blot
This method is used to detect the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Figure 3. Apoptosis signaling cascade.
Conclusion
While direct experimental data for this compound is not yet widely available, its structural similarity to other taxanes suggests it will function as a potent microtubule-stabilizing agent. This guide provides a framework for benchmarking its potential efficacy against a diverse and evolving landscape of novel anticancer agents. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to directly compare this compound with these emerging therapies, ultimately aiding in the identification of more effective cancer treatments. As new data emerges, this guide can be updated to provide an even more precise comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quest for Efficacious Next-Generation Taxoid Anticancer Agents and Their Tumor-Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Taxol cytotoxicity on B-CLL cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labiotech.eu [labiotech.eu]
- 13. mskcc.org [mskcc.org]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression of ErbB2 blocks Taxol-induced apoptosis by upregulation of p21Cip1, which inhibits p34Cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Taxachitriene B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like Taxachitriene B are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] In the event of a spill, contain the material with an inert absorbent, clean the area thoroughly, and dispose of the contaminated materials as hazardous waste.[1]
Emergency procedures in case of accidental exposure include:
-
After skin contact: Immediately wash off with soap and plenty of water and consult a doctor.
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Quantitative Data and Hazard Assessment
While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, the provided information from a supplier SDS indicates "no data available" for most hazard classifications. In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance. The following table summarizes the limited available information and provides general guidance based on its nature as a diterpenoid natural product.
| Parameter | Information | Source |
| Acute Toxicity (Oral) | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Carcinogenicity | No data available | |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let the chemical enter drains. |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the recommended disposal procedure for this compound waste. This procedure is based on general principles of laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated pipette tips, gloves, and other labware, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous waste container. The container material should be compatible with the solvent used. Do not mix with other waste streams to avoid potential reactions.
Step 2: Container Management
-
All waste containers must be kept tightly closed except when adding waste.
-
Clearly label each container with "Hazardous Waste" and the full chemical name "this compound". Indicate the solvent and approximate concentration.
-
Store waste containers in a designated, secondary containment area to prevent spills.
Step 3: Final Disposal
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal guidance. They will provide information on the proper procedures for waste pickup and disposal.
-
Chemical Incineration: For many bioactive organic compounds like this compound, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method to ensure complete destruction.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Guide to Handling Taxachitriene B
IMMEDIATE ACTION REQUIRED: Due to the absence of comprehensive safety data for Taxachitriene B, and its origin from Taxus chinensis (a yew species known for producing cytotoxic compounds like paclitaxel), it is imperative to handle this compound as a potent, hazardous substance. The following guidelines are based on established protocols for managing cytotoxic and highly potent compounds in a laboratory setting to ensure personnel safety and prevent contamination.
All operations involving this compound must be performed within a designated area to minimize the risk of exposure and cross-contamination. This includes clearly labeling all work areas and equipment used for handling the compound.
Engineering Controls: Your First Line of Defense
To prevent exposure through inhalation of aerosols or fine powders, all manipulations of this compound must be conducted within certified engineering controls. The primary methods of control are focused on "containment at source" to prevent any release of the compound into the laboratory environment.
-
For solid/powder form: Weighing and aliquoting of powdered this compound should be performed in a containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet (BSC). If neither is available, a certified chemical fume hood can be used, but extreme care must be taken to avoid generating dust.
-
For solutions: Preparation of solutions and subsequent experimental work should be carried out in a Class II BSC or a certified chemical fume hood.[1] The work surface should be covered with a disposable, plastic-backed absorbent pad which should be discarded as cytotoxic waste after the procedure is complete or in the event of a spill.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal contact and inhalation. Standard laboratory attire (long pants, closed-toe shoes) is required at all times.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking & Storage | Double nitrile gloves (chemotherapy-rated, ASTM D6978-05) | Disposable, solid-front, back-closing gown | Safety glasses with side shields | Not required unless packaging is compromised |
| Weighing Solid Compound | Double nitrile gloves (chemotherapy-rated, ASTM D6978-05) | Disposable, solid-front, back-closing gown | Safety glasses with side shields | N95 respirator is recommended, especially if not in a CVE |
| Preparing Solutions | Double nitrile gloves (chemotherapy-rated, ASTM D6978-05) | Disposable, solid-front, back-closing gown | Safety goggles and face shield | Not required if performed in a certified fume hood or BSC |
| Cell Culture/Animal Dosing | Double nitrile gloves (chemotherapy-rated, ASTM D6978-05) | Disposable, solid-front, back-closing gown | Safety glasses with side shields | Not required if performed in a certified fume hood or BSC |
| Cleaning & Decontamination | Double nitrile gloves (chemotherapy-rated, ASTM D6978-05) | Disposable, solid-front, back-closing gown | Safety goggles and face shield | Not required unless cleaning a large spill outside of containment |
| Waste Disposal | Double nitrile gloves (chemotherapy-rated, ASTM D6978-05) | Disposable, solid-front, back-closing gown | Safety glasses with side shields | Not required |
Operational Plan: Step-by-Step Guidance
1. Receiving and Unpacking
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don a lab coat and a single pair of nitrile gloves to transport the package to the designated handling area.
-
Within the designated area, don the full PPE for unpacking (double gloves, gown, eye protection).
-
Carefully open the shipping container and inspect the primary container for integrity.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before placing it in a clearly labeled, sealed secondary container for storage.
2. Weighing the Compound
-
Perform this task within a CVE, Class I BSC, or chemical fume hood over a disposable weighing paper or boat.
-
Use dedicated spatulas and forceps.
-
After weighing, carefully transfer the compound to a tared vial.
-
Clean the balance and surrounding surfaces with a decontaminating solution.
-
All disposable materials (weighing paper, outer gloves) must be discarded as cytotoxic solid waste.
3. Preparing Stock Solutions
-
All solution preparations must occur within a Class II BSC or chemical fume hood.[1]
-
Place a plastic-backed absorbent pad on the work surface.[2]
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Add solvent to the vial containing the powdered compound slowly to avoid splashing.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
Decontamination and Disposal Plan
Decontamination
-
Work Surfaces: At the end of each procedure, wipe down the work surface within the fume hood or BSC with a detergent solution, followed by 70% ethanol.[4] All cleaning materials must be disposed of as cytotoxic waste.
-
Reusable Equipment: Glassware and other non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing.[1]
Waste Disposal Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure. All waste containers must be clearly labeled with a cytotoxic hazard symbol.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Purple, puncture-resistant container with a lid, lined with a purple bag. | Gloves, gowns, absorbent pads, weighing papers, pipette tips, vials. The bag should be sealed when 3/4 full and placed in the designated cytotoxic waste accumulation area. |
| Liquid Waste | Labeled, leak-proof, shatter-resistant container. | Unused stock solutions, contaminated solvents. Do not dispose of down the drain. The container must be kept closed when not in use. |
| Sharps Waste | Purple, puncture-proof sharps container. | Needles, syringes, glass Pasteur pipettes, broken glass. The container should be sealed when 3/4 full and placed in the designated cytotoxic waste accumulation area. |
Emergency Spill Protocol
Small Spill (inside a fume hood/BSC)
-
Ensure the fume hood/BSC remains operational.
-
Wearing full PPE, cover the spill with absorbent pads.
-
For a powder spill, gently wet the absorbent pad with water to prevent dust generation.[5][6]
-
Carefully collect the absorbent material and any broken glass with forceps and place it in the cytotoxic solid waste or sharps container.
-
Clean the spill area three times with a detergent solution, followed by a final rinse with water.[7]
-
Dispose of all cleaning materials as cytotoxic waste.
Large Spill (outside a fume hood/BSC)
-
Alert others in the area and evacuate immediately.
-
Restrict access to the spill area and post a warning sign.
-
If the spill is flammable, turn off all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection (e.g., N95 or higher) should attempt to clean up the spill.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. unthsc.edu [unthsc.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 7. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
